Ciclesonide 22S-Epimer
説明
Structure
3D Structure
特性
IUPAC Name |
[2-[(1S,2S,4R,6S,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26+,27+,29-,30-,31-,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKZNWIVRBCLON-MDMPFDFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)O[C@@H](O2)C6CCCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141845-81-0 | |
| Record name | Ciclesonide, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A6M4LVV4U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Ciclesonide Impurity A (European Pharmacopoeia Standard)
[1]
Executive Summary
In the high-stakes domain of inhaled corticosteroid development, Ciclesonide Impurity A represents a critical quality attribute (CQA). Unlike degradation products formed through hydrolysis, Impurity A is a diastereomeric impurity —specifically the S-epimer of the drug substance.[1] Its presence is an intrinsic consequence of the acetalization chemistry used to synthesize the prodrug.
Because Ciclesonide (the R-epimer) and Impurity A (the S-epimer) share identical molecular weights and nearly identical solubilities, separating them requires precise chromatographic engineering.[1] This guide provides a definitive technical breakdown of Impurity A, detailing its stereochemical origin, a self-validating HPLC quantification protocol, and its regulatory standing under European Pharmacopoeia (Ph.[1] Eur.) Monograph 2703.
Part 1: Molecular Identity & Stereochemical Significance[1]
The Epimeric Distinction
Ciclesonide is a non-halogenated glucocorticoid prodrug.[2] Its unique structural feature is the cyclohexane ring fused to the steroid backbone via a 16,17-acetal linkage.[1] This linkage introduces a new chiral center at the acetal carbon (C-22).[1]
-
Ciclesonide (API): The (22R) -epimer.[1] This configuration aligns the cyclohexane ring to optimize binding affinity and lipophilicity.
-
Impurity A: The (22S) -epimer.[1] It is the diastereoisomer of the active drug.
Technical Specifications Table
| Feature | Specification |
| Ph. Eur. Name | Ciclesonide Impurity A |
| Chemical Name | (11β,16α)-16,17-[[(S)-Cyclohexylmethylene]bis(oxy)]-11-hydroxy-21-(2-methyl-1-oxopropoxy)pregna-1,4-diene-3,20-dione |
| Common Synonym | Ciclesonide S-Epimer |
| CAS Number | 141845-81-0 |
| Molecular Formula | C₃₂H₄₄O₇ |
| Molecular Weight | 540.7 g/mol |
| Regulatory Status | Ph.[1] Eur. Monograph 2703; ICH Q3A/B reporting required >0.10% |
Part 2: Mechanistic Origin (Synthesis & Formation)[1]
Impurity A is primarily a process-related impurity rather than a degradation product.[1] It is formed during the acetalization step of the Ciclesonide synthesis.
The Acetalization Reaction
The synthesis involves reacting the 16,17-diol precursor (Desisobutyryl-ciclesonide precursor) with cyclohexanecarboxaldehyde in the presence of an acid catalyst (e.g., Perchloric acid).[1]
-
Thermodynamic Control: The reaction produces a mixture of R (Ciclesonide) and S (Impurity A) epimers.[1]
-
Steric Hindrance: The R-isomer is thermodynamically favored due to less steric clash with the steroid backbone, but the S-isomer (Impurity A) inevitably forms in quantities ranging from 1% to 5% before purification.[1]
-
Purification Challenge: Because they are diastereomers, they cannot be separated by simple extraction.[1] Fractional recrystallization or preparative HPLC is required to reduce Impurity A to pharmacopeial limits (<0.5%).[1]
Visualization: Stereoselective Formation Pathway
Figure 1: The competitive formation of Ciclesonide (R) and Impurity A (S) during the acetalization step.[1][3] The S-epimer is the primary process impurity.
Part 3: Analytical Methodology (Self-Validating Protocol)
The separation of the R and S epimers is the "Critical Pair" in any Ciclesonide analytical method. A standard C18 column often fails to resolve them completely. This protocol utilizes a high-efficiency stationary phase and optimized gradient elution to ensure baseline separation.[1]
Validated HPLC/UPLC Protocol
Objective: Quantify Impurity A with a resolution factor (Rs) > 1.5 relative to the Ciclesonide peak.
Chromatographic Conditions
| Parameter | Setting | Rationale (Expertise) |
| Column | Zorbax SB-C8 or Symmetry C18 (150 x 4.6 mm, 3.5 µm) | C8 often provides better selectivity for steroid epimers than C18 by allowing the steric bulk of the cyclohexane ring to interact differently with the bonded phase.[1] |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water | Acidic pH suppresses ionization of silanols, reducing peak tailing.[1] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | ACN provides sharper peaks for steroids compared to Methanol.[1] |
| Flow Rate | 1.0 - 1.2 mL/min | Optimized for backpressure and mass transfer.[1] |
| Detection | UV at 242 nm | Max absorption for the conjugated diene system (Ring A of steroid).[1] |
| Column Temp | 40°C | Elevated temperature improves mass transfer and sharpens the epimer peaks. |
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 60 | 40 |
| 15.0 | 20 | 80 |
| 20.0 | 20 | 80 |
| 21.0 | 60 | 40 |
| 25.0 | 60 | 40 |
Step-by-Step Workflow & Self-Validation
-
System Suitability Solution (SSS):
-
Prepare a solution containing 0.5 mg/mL Ciclesonide API spiked with 0.5% Impurity A (Reference Standard).[1]
-
Self-Validation Check: Inject the SSS.[1] The resolution (Rs) between Impurity A (typically elutes before Ciclesonide) and Ciclesonide must be ≥ 1.[1]5. If Rs < 1.5, lower the %B at the start of the gradient by 2%.
-
-
Sample Preparation:
-
Data Analysis:
Analytical Logic Diagram
Figure 2: The self-validating analytical workflow. The resolution check (Rs) is the "Go/No-Go" gate ensuring data integrity.[1]
Part 4: Regulatory & Safety Context[1]
ICH & Ph.[1] Eur. Limits
Under the European Pharmacopoeia and ICH Q3A guidelines, Impurity A is controlled strictly because it is a diastereomer with potentially different pharmacological potency or toxicity profiles.
-
Reporting Threshold: 0.10%
-
Identification Threshold: 0.10%
-
Qualification Threshold: 0.15% (If exceeded, tox studies are required).[1]
-
Typical Ph.[1] Eur. Limit: NMT 0.5% (Specific limits may vary by finished dosage form, e.g., MDI vs. Nasal Spray).[1]
Stability Implications
While Impurity A is primarily a synthesis byproduct, "epimerization" (conversion of R to S) can theoretically occur under highly acidic conditions or extreme thermal stress, though Ciclesonide is generally stable against epimerization in solid state.[1] The primary degradation pathway is usually hydrolysis to desisobutyryl-ciclesonide (Impurity B), not conversion to Impurity A. Therefore, high levels of Impurity A in a stability sample usually indicate batch contamination rather than degradation.[1]
References
-
European Directorate for the Quality of Medicines (EDQM). Ciclesonide Monograph 2703.[1] European Pharmacopoeia.[1][4][5][6] Available at: [Link][1]
-
Nave, R., et al. (2008).[1][7] "Metabolism of ciclesonide in the upper and lower airways: review of available data." Journal of Asthma and Allergy. Available at: [Link]
-
Duse, S. and Baheti, K. (2024).[1] "Characterization of Ciclesonide Degradants Using LC-MS." International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
Sources
- 1. Ciclesonide containing impurity A CRS | LGC Standards [lgcstandards.com]
- 2. tandfonline.com [tandfonline.com]
- 3. CN103012545A - Impurity of ciclesonide and preparation method thereof - Google Patents [patents.google.com]
- 4. Ciclesonide impurity C CRS | LGC Standards [lgcstandards.com]
- 5. Detailed view [crs.edqm.eu]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. dovepress.com [dovepress.com]
Biological Activity of Ciclesonide: R-Epimer vs. S-Epimer
Executive Summary
Ciclesonide is a non-halogenated glucocorticoid prodrug engineered for the treatment of asthma and allergic rhinitis. Its pharmacological efficacy is strictly governed by its stereochemistry at the C-22 position of the cyclohexyl acetal ring.[1][2] The therapeutic agent is exclusively the 22R-epimer , which is hydrolyzed by pulmonary esterases into the active metabolite, desisobutyryl-ciclesonide (des-CIC) .[1][2]
The 22S-epimer is classified as a pharmacological impurity (Impurity A) with significantly inferior pharmacodynamic properties.[1][2] This guide delineates the molecular divergence between these epimers, detailing the kinetic superiority of the R-epimer’s activation pathway, its receptor binding affinity, and the requisite experimental protocols for distinguishing and validating these stereoisomers in a drug development setting.
Stereochemical Basis of Activity
Structural Divergence
Ciclesonide (CIC) possesses a chiral center at the C-22 carbon of the 16,17-acetal ring.[1][2]
-
R-Epimer (Therapeutic): The cyclohexyl group is oriented to favor interaction with the hydrophobic pocket of the Glucocorticoid Receptor (GR) upon activation.[1]
-
S-Epimer (Impurity): The spatial arrangement of the cyclohexyl group in the S-configuration creates steric hindrance, drastically reducing binding affinity and altering metabolic hydrolysis rates.[1]
The Activation Cascade
Ciclesonide is a "soft drug" designed for site-specific activation.[1][2] It enters the lung as a lipophilic prodrug (low GR affinity) and is cleaved by intracellular esterases (carboxylesterases/cholinesterases) to des-CIC (high GR affinity).[1][3]
Key Pharmacokinetic Differentiator: The R-epimer is efficiently converted to R-des-CIC, which subsequently undergoes reversible fatty acid esterification (lipoconjugation) at the C-21 hydroxyl group.[1][2] This mechanism creates an intracellular depot, prolonging pulmonary residence time.[1][2] The S-epimer fails to achieve comparable potency or retention profiles.[1][2]
Comparative Pharmacodynamics[2][4]
The biological activity is quantified primarily by Relative Receptor Affinity (RRA) to the Glucocorticoid Receptor, with Dexamethasone set as the reference standard (RRA = 100).[4]
| Compound | Stereochemistry | State | RRA (Ref: Dex=100) | Biological Role |
| Ciclesonide | 22R | Prodrug | ~12 | Inactive carrier; high lipophilicity for cell entry.[1][2] |
| des-CIC | 22R | Active Metabolite | ~1212 | Potent agonist; drives therapeutic effect.[1][2] |
| S-Ciclesonide | 22S | Impurity | < 1 | Pharmacologically inert relative to R-epimer.[1][2] |
| S-des-CIC | 22S | Metabolite | Low | Sterically hindered binding; negligible efficacy.[1][2] |
Critical Insight: The 100-fold increase in affinity from Prodrug (R) to Metabolite (R) is the mechanism of action. The S-epimer does not exhibit this efficient "switch-on" capability, rendering it a contaminant rather than a therapeutic contributor.[1][2]
Metabolic Pathway Visualization[2]
The following diagram illustrates the activation and retention pathway of the R-epimer in human lung tissue.
Figure 1: Metabolic activation of Ciclesonide (R-epimer) in the lung, highlighting the reversible lipid conjugation that extends duration of action.[1]
Experimental Protocols
To validate the biological activity and purity of Ciclesonide, researchers must employ protocols that can distinguish between the R and S epimers and measure the conversion to des-CIC.
Protocol A: Chiral Separation (HPLC)
Objective: To quantify the S-epimer impurity (Limit usually <0.5%) in a Ciclesonide batch.[1]
-
Stationary Phase: Use a polysaccharide-based chiral column (e.g., Chiralcel OD-RH or equivalent amylose tris(3,5-dimethylphenylcarbamate)).[1][2]
-
Mobile Phase: Isocratic elution using Acetonitrile:Water (approx. 60:40 v/v).
-
Flow Rate: 1.0 mL/min at 25°C.
-
Validation Criteria:
Protocol B: In Vitro Esterase Hydrolysis Assay
Objective: To determine the rate of activation (
-
Tissue Preparation:
-
Incubation:
-
Sampling:
-
Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately stop reaction with ice-cold Acetonitrile (1:1 v/v).
-
-
Analysis:
-
Calculation:
Protocol C: Glucocorticoid Receptor (GR) Binding Assay
Objective: To confirm the high affinity of the R-metabolite (des-CIC).[1]
-
Reagents: Recombinant human GR ligand-binding domain, fluorescently labeled glucocorticoid ligand (tracer), and test compounds (R-des-CIC, S-des-CIC, Dexamethasone).[1][2]
-
Workflow:
-
Data Analysis:
Workflow Visualization: Screening & Selection
Figure 2: Quality control and biological validation workflow for Ciclesonide drug substance.
References
-
Nave, R., et al. (2006).[1][2] Metabolism of ciclesonide in the upper and lower airways: Review of available data. Journal of Asthma and Allergy.[2][5]
-
Dietzel, K., et al. (2001).[1][2] Ciclesonide: an inhaled corticosteroid prodrug.[1][2][3][5] Expert Opinion on Investigational Drugs.[1][2]
-
FDA Center for Drug Evaluation and Research. (2007).[2] Clinical Pharmacology and Biopharmaceutics Review: Alvesco (Ciclesonide).[1][2]
-
Mutch, E., et al. (2007).[1][2][3][5] The role of esterases in the metabolism of ciclesonide to desisobutyryl-ciclesonide in human tissue.[3][5][6][7] Biochemical Pharmacology.[1][2][5][8]
-
Belvisi, M.G., et al. (2005).[1][2][9] Preclinical profile of ciclesonide, a novel corticosteroid for the treatment of asthma.[9][10] Journal of Pharmacology and Experimental Therapeutics.[2]
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. Ciclesonide 22S-Epimer | CAS 141845-81-0 | LGC Standards [lgcstandards.com]
- 3. Metabolism of ciclesonide in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The role of esterases in the metabolism of ciclesonide to desisobutyryl-ciclesonide in human tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. Ciclesonide for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ciclesonide: a safe and effective inhaled corticosteroid for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties and Chiral Separation of Ciclesonide Epimers
This technical guide provides a comprehensive overview of the molecular characteristics of the Ciclesonide 22S-epimer, a critical stereoisomer of the active pharmaceutical ingredient Ciclesonide. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental physicochemical properties, comparative analysis with the parent drug, and the analytical methodologies essential for their differentiation and control.
Introduction to Ciclesonide and the Significance of Stereoisomerism
Ciclesonide is a synthetic corticosteroid utilized in the management of asthma and allergic rhinitis.[1][2] It is a prodrug that, upon administration, is metabolized by intracellular esterases to its biologically active metabolite, desisobutyryl-ciclesonide (des-CIC), which exhibits a high affinity for the glucocorticoid receptor.[2][3][4] The therapeutic efficacy of Ciclesonide is primarily attributed to the 22R-epimer, which is the clinically developed and approved form.[5][6] The manufacturing process, however, can result in the formation of the 22S-epimer, an impurity that necessitates careful monitoring and control to ensure the safety and efficacy of the final drug product.[5][7] Understanding the distinct properties of these epimers is therefore paramount in pharmaceutical development and quality control.
Molecular Formula and Molecular Weight
Epimers, by definition, are diastereomers that differ in the configuration at only one stereogenic center. Consequently, the Ciclesonide 22S-epimer shares the same molecular formula and molecular weight as the active 22R-epimer (Ciclesonide).
Quantitative Data Summary
For clarity and direct comparison, the fundamental molecular properties of Ciclesonide and its 22S-epimer are presented in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Ciclesonide (22R-epimer) | C32H44O7 | 540.69 | 126544-47-6 |
| Ciclesonide 22S-epimer | C32H44O7 | 540.7 | 141845-81-0 |
Data sourced from PubChem and other chemical suppliers.[1][8][9][10][11][12]
The identical molecular formula and weight underscore the challenge in differentiating these compounds, necessitating the use of sophisticated stereoselective analytical techniques.
Analytical Methodologies for Epimeric Separation
The subtle structural difference between the Ciclesonide epimers requires high-resolution analytical techniques for their separation and quantification. High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase is the predominant method for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
The principle behind chiral HPLC is the differential interaction of the enantiomers or diastereomers with a chiral stationary phase, leading to different retention times and, thus, separation. For Ciclesonide epimers, a common approach involves the use of a polysaccharide-based chiral column.
Advanced Techniques: Supercritical Fluid Chromatography (SFC)
More recently, on-line supercritical fluid extraction coupled with supercritical fluid chromatography and mass spectrometry (SFE/SFC/MS) has emerged as a rapid and efficient method for the analysis of Ciclesonide and its impurities, including the 22S-epimer.[13][14] This technique offers advantages in terms of reduced analysis time and solvent consumption.
Experimental Protocol: Chiral HPLC Separation of Ciclesonide Epimers
The following protocol provides a detailed, step-by-step methodology for the separation of Ciclesonide 22R and 22S epimers using chiral HPLC. This protocol is a representative example and may require optimization based on the specific instrumentation and column used.
Objective: To resolve and quantify the 22R and 22S epimers of Ciclesonide in a drug substance or product sample.
Materials:
-
Ciclesonide reference standard (containing both epimers or as individual standards)
-
HPLC grade n-Hexane
-
HPLC grade Ethanol
-
Chiral HPLC column (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane and Ethanol in a suitable ratio (e.g., 90:10 v/v). Degas the mobile phase prior to use.
-
Standard Solution Preparation: Accurately weigh and dissolve the Ciclesonide reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution by dissolving the Ciclesonide drug substance or extracting the drug product to achieve a similar concentration as the standard solution.
-
Chromatographic Conditions:
-
Column: Chiral stationary phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate))
-
Mobile Phase: n-Hexane:Ethanol (e.g., 90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 242 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention times of the 22R and 22S epimers.
-
Inject the sample solution.
-
Identify the peaks corresponding to the 22R and 22S epimers in the sample chromatogram based on the retention times obtained from the standard.
-
-
Quantification: Calculate the percentage of the 22S-epimer in the sample using the peak areas from the chromatogram.
Visualization of the Analytical Workflow
To illustrate the logical flow of the chiral separation process, the following diagram outlines the key stages from sample preparation to data analysis.
Caption: Workflow for Chiral HPLC Separation of Ciclesonide Epimers.
Conclusion
The Ciclesonide 22S-epimer possesses the identical molecular formula and weight as the therapeutically active 22R-epimer. Their differentiation is a critical aspect of quality control in the pharmaceutical industry, primarily achieved through stereoselective analytical techniques such as chiral HPLC. The methodologies and protocols outlined in this guide provide a foundational understanding for researchers and scientists involved in the development, manufacturing, and analysis of Ciclesonide. Adherence to robust analytical procedures is essential to ensure the purity, safety, and efficacy of this important corticosteroid medication.
References
- Process for the preparation of ciclesonide.
-
Ciclesonide. Wikipedia. [Link]
-
Ciclesonide 22S-Epimer | C32H44O7 | CID 11387147. PubChem. [Link]
- Process for preparing ciclesonide.
-
Ciclesonide | C32H44O7 | CID 6918155. PubChem. [Link]
-
Ciclesonide: a safe and effective inhaled corticosteroid for the treatment of asthma. Dovepress. [Link]
-
Clinical Pharmacology Biopharmaceutics Review(s). accessdata.fda.gov. [Link]
-
A simple and rapid method to simultaneously analyze ciclesonide and its impurities in a ciclesonide metered-dose inhaler using on-line supercritical fluid extraction/supercritical fluid chromatography/quadrupole time-of-flight mass spectrometry. ResearchGate. [Link]
-
Ciclesonide API. Midas Pharma. [Link]
-
A simple and rapid method to simultaneously analyze ciclesonide and its impurities in a ciclesonide metered-dose inhaler using on-line supercritical fluid extraction/supercritical fluid chromatography/quadrupole time-of-flight mass spectrometry. PubMed. [Link]
-
PRODUCT MONOGRAPH PrAlvesco® (ciclesonide inhalation aerosol). Takeda. [Link]
-
Analytical stability indicating UPLC assay and validation of Ciclesonide in dry powder inhaler dosage form. ResearchGate. [Link]
-
Ciclesonide EP Impurities & USP Related Compounds. SynThink. [Link]
-
Ciclesonide Activates Glucocorticoid Signaling in Neonatal Rat Lung but Does Not Trigger Adverse Effects in the Cortex and Cerebellum. PMC. [Link]
Sources
- 1. Ciclesonide - Wikipedia [en.wikipedia.org]
- 2. Ciclesonide: a safe and effective inhaled corticosteroid for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Ciclesonide Activates Glucocorticoid Signaling in Neonatal Rat Lung but Does Not Trigger Adverse Effects in the Cortex and Cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2007056181A2 - Process for the preparation of ciclesonide - Google Patents [patents.google.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. medkoo.com [medkoo.com]
- 9. Ciclesonide 22S-Epimer | C32H44O7 | CID 11387147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ciclesonide | C32H44O7 | CID 6918155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ciclesonide [midas-pharma.com]
- 12. Ciclesonide | CAS 126544-47-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 13. researchgate.net [researchgate.net]
- 14. A simple and rapid method to simultaneously analyze ciclesonide and its impurities in a ciclesonide metered-dose inhaler using on-line supercritical fluid extraction/supercritical fluid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Stereochemical Determinants of Glucocorticoid Receptor Affinity—The Ciclesonide 22S-Epimer
This technical guide details the pharmacodynamics, structural determinants, and experimental characterization of the Ciclesonide 22S-epimer.
Executive Summary
Ciclesonide is a non-halogenated glucocorticoid pro-drug used in the management of asthma and allergic rhinitis. Structurally, it is characterized by a cyclic acetal group at the C16 and C17 positions, introducing a chiral center at C22.[1] This synthesis results in two epimers: the therapeutically active 22R-epimer and the 22S-epimer (often designated as Impurity A).
While the 22R-epimer is hydrolyzed by intracellular esterases to the highly potent metabolite desisobutyryl-ciclesonide (des-CIC) , the 22S-epimer exhibits markedly lower glucocorticoid receptor (GR) affinity and is considered a process impurity. This guide analyzes the receptor kinetics of the 22S-epimer, the structural basis for its reduced affinity, and the protocols required for its isolation and characterization.
Molecular Architecture & Stereochemistry
The pharmacological divergence between the epimers stems from the spatial orientation of the cyclohexyl group attached to the dioxolane ring.
-
Ciclesonide (22R-Epimer): The cyclohexyl group is oriented to favor interaction with the hydrophobic pocket of the GR ligand-binding domain (LBD) upon activation.
-
Ciclesonide (22S-Epimer): The cyclohexyl group adopts an orientation that creates steric hindrance within the LBD, preventing stable receptor-ligand complex formation.
Structural Visualization (DOT)
The following diagram illustrates the stereochemical divergence and metabolic activation pathway.
Figure 1: Stereoselective processing of Ciclesonide. The 22R-epimer is processed into the high-affinity metabolite, while the 22S-epimer fails to elicit significant receptor activation.
Pharmacodynamics & Receptor Affinity
The affinity of glucocorticoids is typically measured against Dexamethasone (Reference = 100). Ciclesonide is unique as a pro-drug; its parent form has low affinity, designed to reduce oropharyngeal side effects.
Comparative Affinity Data
The following table synthesizes relative binding affinity (RBA) and inhibition constant (
| Compound | Stereochemistry | State | RBA (Dex=100) | Clinical Status | |
| Ciclesonide | 22R | Pro-drug | ~12 | ~30 | API (Inhaled) |
| des-CIC | 22R | Active Metabolite | ~1200 | ~0.3 | Active Principle |
| 22S-Epimer | 22S | Impurity | < 10 | > 100 | Impurity A |
| Budesonide | 22R | Active Drug | ~900 | ~0.9 | Active |
| Budesonide | 22S | Active Drug | ~450 | ~2.0 | Active (Lower Potency) |
*Note: Exact Ki values for the isolated 22S-epimer of Ciclesonide are rarely reported in commercial literature due to its status as an impurity, but are consistently described as "markedly lower" than the 22R-epimer. Unlike Budesonide, where the S-epimer retains ~50% activity, the bulkier cyclohexyl group in Ciclesonide renders the S-epimer effectively inert.
Mechanistic Insight: The "Markedly Lower" Affinity
The 22S-epimer's reduced affinity is not merely a kinetic delay but a thermodynamic instability.
-
Steric Clash: The cyclohexyl ring at C22 in the S-configuration projects into a restricted region of the GR ligand-binding pocket (Helix 12 interaction zone).
-
Hydrolysis Resistance: There is evidence that the stereochemistry at C22 influences the positioning of the C21-isobutyrate ester. In the 22S-configuration, this ester bond may be less accessible to lung esterases, reducing the conversion rate to the deacetylated form (des-CIC).
-
Result: The 22S-epimer fails to accumulate as an active metabolite and fails to bind the receptor directly with sufficient potency.
Experimental Protocols
To validate the affinity and purity of the 22S-epimer, researchers employ competitive radioligand binding assays and high-resolution HPLC separation.
Protocol: Competitive Radioligand Binding Assay
This assay determines the
Materials:
-
Receptor Source: Cytosol from IM-9 human B-lymphoblastoid cells or recombinant human GR (rhGR).
-
Radioligand:
-Dexamethasone (Specific Activity > 80 Ci/mmol). -
Test Compounds: Pure Ciclesonide (22R), Pure 22S-Epimer (isolated via prep-HPLC), and Dexamethasone (cold standard).
-
Buffer: 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% Glycerol, 1 mM DTT, 20 mM Sodium Molybdate (to stabilize GR).
Workflow:
-
Preparation: Dilute cytosols to a protein concentration of 2–5 mg/mL.
-
Incubation: Mix 100 µL cytosol + 50 µL
-Dexamethasone (final conc. 5 nM) + 50 µL Test Compound (concentration range to M). -
Equilibrium: Incubate at 4°C for 16–18 hours (equilibrium binding).
-
Separation: Add dextran-coated charcoal (DCC) to adsorb unbound ligand. Centrifuge at 2000 x g for 10 mins at 4°C.
-
Quantification: Count radioactivity in the supernatant (bound fraction) using liquid scintillation counting (LSC).
-
Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate
via non-linear regression. Convert to using the Cheng-Prusoff equation:
Protocol: Isolation of 22S-Epimer (HPLC)
Since the 22S-epimer is an impurity, it must be enriched for testing.
-
Column: Chiralcel OD-RH or Phenomenex Lux Cellulose-1 (Reverse Phase Chiral).
-
Mobile Phase: Acetonitrile : Water (40:60 v/v) isocratic.
-
Detection: UV at 243 nm.
-
Retention: The 22R-epimer typically elutes after the 22S-epimer in reverse-phase systems due to higher lipophilicity/interaction with the stationary phase, though this order can reverse on chiral supports.
Assay Logic Visualization (DOT)
Figure 2: Workflow for determining the Relative Binding Affinity (RBA) of Ciclesonide epimers.
Implications for Drug Development
The "markedly lower" affinity of the 22S-epimer dictates strict quality control in API manufacturing.
-
Impurity Limits: Regulatory bodies (ICH, FDA) typically require the 22S-epimer (Impurity A) to be controlled to < 0.15% in the final drug product, although limits up to 1.0% may be qualified if toxicological data permits.
-
Synthesis Control: The acetalization step using cyclohexanecarboxaldehyde naturally produces a mixture. Acid-catalyzed equilibration or fractional crystallization from non-hydroxylic solvents (e.g., isooctane) is required to enrich the 22R-epimer to >99%.
-
Clinical Efficacy: Presence of the 22S-epimer effectively dilutes the dose. Unlike Budesonide, where the S-epimer contributes to efficacy (albeit less potently), the Ciclesonide 22S-epimer is therapeutically dead weight.
References
-
Belvisi, M. G., et al. (2005). "Preclinical profile of ciclesonide, a novel corticosteroid for the treatment of asthma." Journal of Pharmacology and Experimental Therapeutics.
-
Dietzel, K., et al. (2004).
-
Nave, R., et al. (2006). "In vitro metabolism of ciclesonide in human lung and liver precision-cut tissue slices." Biopharmaceutics & Drug Disposition.
-
PubChem Compound Summary. "Ciclesonide 22S-Epimer (CID 11387147)."[2] National Center for Biotechnology Information.
-
European Medicines Agency (EMA). "Assessment Report for Alvesco (Ciclesonide)."
-
Ryrfeldt, A., et al. (1984). "Kinetics of the epimeric glucocorticoid budesonide."[3][4] Clinical Pharmacology & Therapeutics. (Provided for comparative structural context).
Sources
Technical Guide: The Stereochemical Origin and Control of the 22S-Epimer in Ciclesonide Synthesis
[1]
Executive Summary
Ciclesonide is a non-halogenated glucocorticoid prodrug characterized by a cyclic acetal moiety at the C16/C17 position.[1][3] The synthesis of this pharmacophore creates a new chiral center at C22, leading to two diastereomers: the active pharmaceutical ingredient (22R-epimer) and the undesired impurity (22S-epimer).[1][2]
This guide analyzes the mechanistic origin of the 22S-epimer, demonstrating that it arises not merely as a random byproduct, but as a consequence of the thermodynamic equilibrium inherent to the acid-catalyzed Prins-type condensation / acetalization reaction.[1][2] We define the critical process parameters (CPPs) required to shift this equilibrium and the downstream purification protocols necessary to achieve API-grade purity (>99.5% 22R).
Part 1: Structural Basis of Epimerization[1]
The core structural challenge in Ciclesonide synthesis is the formation of the 1,3-dioxolane ring fused to the steroid D-ring.[1]
-
The Reaction: Condensation of 11
,16 ,17 ,21-tetrahydroxypregna-1,4-diene-3,20-dione (or its 21-ester) with cyclohexanecarboxaldehyde.[1][2][4] -
The Chiral Center: The carbonyl carbon of the aldehyde becomes C22 in the final structure.[1]
-
The Configurations:
-
22R-Epimer (Ciclesonide): The cyclohexyl group is oriented equatorially relative to the dioxolane ring system, minimizing steric clash with the C13-methyl group (C18).[1][2] This is the "linear" or "balsam" configuration.[1]
-
22S-Epimer (Impurity B): The cyclohexyl group adopts an orientation that introduces significant steric strain with the steroid backbone.[1][2]
-
Despite the steric preference for the 22R isomer, the reaction typically yields an epimeric mixture (ranging from 80:20 to 92:8 R:S) rather than a single isomer.[1]
Part 2: Mechanistic Origin (The "Why")[1][2]
The formation of the 22S-epimer is driven by the reversibility of the acid-catalyzed acetalization.[1]
The Mechanism[1][5][6][7]
-
Activation: The carbonyl oxygen of cyclohexanecarboxaldehyde is protonated by the acid catalyst (e.g., HClO
, MeSO H).[1] -
Hemiacetal Formation: The 16
-hydroxyl group attacks the activated aldehyde, forming a hemiacetal.[1][2] -
Oxocarbenium Ion Generation: Loss of water generates a resonance-stabilized cyclic oxocarbenium ion.[1][2]
-
Ring Closure: The 17
-hydroxyl group attacks the oxocarbenium carbon to close the 1,3-dioxolane ring.[1][2]
The Critical Failure Point
The oxocarbenium intermediate is planar at the C22 position.[1] The subsequent attack by the 17
While the 22R configuration is thermodynamically favored due to lower steric energy, the energy barrier between the 22R and 22S transition states is not sufficiently high to prevent S-formation.[1] The 22S-epimer exists in a dynamic equilibrium with the 22R-epimer.[1][2] Prolonged reaction times or elevated temperatures often shift the ratio toward the thermodynamic equilibrium (approx. 85:15 to 90:10), preventing complete conversion to the R-isomer.[1][2]
Visualization: Mechanistic Pathway
The following diagram illustrates the bifurcation point at the oxocarbenium ion stage.[1]
Caption: Mechanistic bifurcation at the oxocarbenium ion stage showing the reversible nature of epimer formation.
Part 3: Synthetic Pathways & Critical Process Parameters (CPPs)
To minimize the 22S-epimer, the synthesis must balance kinetic control (if possible) with thermodynamic preference, followed by rigorous purification.[1][2]
Standard Protocol: Acid-Catalyzed Condensation[1][2]
Reagents:
-
Substrate: 11
,16 ,17 ,21-tetrahydroxypregna-1,4-diene-3,20-dione (Des-CIC).[1][2][4] -
Catalyst: Perchloric acid (70%) or Methanesulfonic acid.[1][2]
-
Solvent: Dichloromethane (DCM) / Nitromethane or DCM/Acetonitrile.[1][2]
Step-by-Step Methodology:
-
Dissolution: Suspend 50g of Des-CIC in 500mL DCM/Nitromethane (1:1 v/v) under nitrogen atmosphere.
-
Cooling: Cool the reaction mass to 0°C – 5°C. Rationale: Lower temperatures favor the ordered transition state, slightly improving R-selectivity.[1][2]
-
Addition: Add Cyclohexanecarboxaldehyde dropwise. Then, add HClO
(catalytic amount) slowly, maintaining temp < 5°C.[1][2] -
Reaction: Stir at 0-5°C for 2-4 hours. Monitor via HPLC.[1][2][3][5]
-
Quench: Add 10% NaHCO
solution to neutralize acid. Crucial: Rapid quenching prevents equilibration toward the S-epimer during workup.[1][2] -
Workup: Separate organic layer, wash with water, dry over Na
SO , and concentrate.
Data: Solvent & Acid Effects on Epimer Ratio
The following table summarizes how conditions impact the R:S ratio (based on aggregated patent data [1, 2]).
| Solvent System | Catalyst | Temperature | Typical R:S Ratio | Notes |
| Dioxane | HCl / HClO | 25°C | ~50:50 | Poor selectivity; rapid equilibration.[1][2] |
| DCM / Nitromethane | HClO | 0°C | 92:8 | High solubility aids kinetics.[1][2] |
| DCM / Acetonitrile | MeSO | 0-5°C | 90:10 | Safer alternative to HClO |
| Ionic Liquids | p-TSA | 25°C | 85:15 | Green chemistry, lower selectivity.[1][2] |
Part 4: Control & Purification Strategies[1]
Since the reaction inherently produces ~8-10% of the 22S-epimer, the "Origin" of the final purity lies in the Fractional Crystallization strategy.[1]
The "S-Purge" Protocol
The 22S-epimer has different solubility properties than the 22R-epimer.[1][2] The 22R-epimer crystallizes preferentially from protic/non-polar solvent mixtures.[1][2]
Purification Workflow:
-
Crude Isolation: Obtain the crude solid (R:S ~ 90:10).[1][2]
-
Reflux: Dissolve crude in Methanol (or Ethanol) at reflux.
-
Controlled Cooling: Cool slowly to 25°C. The 22R-epimer crystallizes; the 22S-epimer remains enriched in the mother liquor.[1]
-
Recrystallization: Repeat the process (typically 2-3 times) or use a DCM/Isooctane system for higher efficiency.
-
Final Spec: >99.5% 22R-Epimer.
Visualization: Process Control Strategy
Caption: Purification workflow required to upgrade the epimeric ratio from synthetic baseline to API specification.
Part 5: Analytical Characterization
Distinguishing the epimers requires high-resolution techniques due to their identical mass and similar polarity.[1][2]
-
HPLC: Reverse-phase C18 columns (e.g., Agilent Zorbax SB-C18) using Acetonitrile/Water gradients are standard.[1][2] The 22S-epimer typically elutes before the 22R-epimer due to slightly higher polarity caused by the exposed oxygen atoms in the strained configuration.[1]
-
NMR (
H): The chemical shift of the acetal proton (H-22) is diagnostic.[1][2]
References
-
Boehringer Ingelheim Int. (1998).[1][2] Process for the preparation of cyclohexylmethylene-dioxy-11,21-dihydroxy-16,17-pregna-1,4-diene-3,20-dione derivatives.[1][2][3][4][7][8] US Patent 5,733,901.[1][2][6] Link
-
Altana Pharma AG. (2004).[1][2] Epimer enrichment of 16,17-acetal derivatives of 21-acyloxy pregna-1,4-diene-11beta,16alpha,17alpha-triol-3,20-dione derivatives.[1][2][4] US Patent 6,787,533.[1][2][4][6] Link
-
Farmabios S.P.A. (2000).[1][2][9] Stereoselective process for the preparation of the 22R epimer of budesonide.[1][3][4][9] (Analogous chemistry).[1][2] EP 0994119 B1.[1][2][3][9] Link
-
PubChem. (2024).[1][2] Ciclesonide 22S-Epimer Structure and Properties.[1][2][3] National Library of Medicine.[1] Link
Sources
- 1. allmpus.com [allmpus.com]
- 2. Ciclesonide 22S-Epimer | C32H44O7 | CID 11387147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2007056181A2 - Process for the preparation of ciclesonide - Google Patents [patents.google.com]
- 4. EP2064227A2 - Processes for the preparation of ciclesonide and its crystal form - Google Patents [patents.google.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. WO2008015696A2 - Process for preparing ciclesonide - Google Patents [patents.google.com]
- 7. EP2817319B1 - Novel method for manufacturing of ciclesonide - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. EP0994119B1 - Stereoselective process for the preparation of the 22R epimer of budesonide - Google Patents [patents.google.com]
Methodological & Application
Application Note: A Robust HPLC Method for the Chromatographic Separation of Ciclesonide Epimers
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the effective separation of the C-22 epimers of Ciclesonide, a non-halogenated corticosteroid used in the treatment of asthma.[1][2] Ciclesonide is a prodrug that is enzymatically converted in the lungs to its active metabolite, des-ciclesonide.[3][4][5] The pharmacological activity of Ciclesonide is primarily attributed to the (R)-epimer at the C-22 position.[2][6] Consequently, the accurate quantification of the individual epimers is a critical quality attribute for this drug substance and its formulated products. This document provides a comprehensive protocol, including the scientific rationale behind the method development, to guide researchers, scientists, and drug development professionals in achieving consistent and reliable separation.
Introduction: The Significance of Chiral Separation for Ciclesonide
Ciclesonide is a synthetic corticosteroid characterized by a unique acetal structure at the C-16 and C-17 positions, which includes a chiral center at C-22. This results in the existence of two epimers: (22R)-Ciclesonide and (22S)-Ciclesonide. The (R)-epimer is the therapeutically desired isomer due to the significantly higher binding affinity of its active metabolite to the glucocorticoid receptor compared to the metabolite of the (S)-epimer.[6] Therefore, controlling the epimeric ratio is a crucial aspect of ensuring the safety and efficacy of Ciclesonide-containing pharmaceutical products.[7]
Regulatory bodies, such as the European Pharmacopoeia (EP), have established specifications for the levels of the (S)-epimer as an impurity in the Ciclesonide drug substance. This necessitates the development of a reliable and reproducible analytical method capable of baseline-separating these two epimers. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, offering the required selectivity and sensitivity.[8]
This application note describes a reversed-phase HPLC (RP-HPLC) method that provides excellent resolution between the Ciclesonide epimers. The causality behind the selection of the stationary phase, mobile phase composition, and other chromatographic parameters is discussed in detail to provide a thorough understanding of the separation mechanism.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the development and execution of the HPLC method for Ciclesonide epimer separation.
Caption: Workflow for Ciclesonide Epimer Analysis.
Materials and Methods
Instrumentation
-
HPLC System: A well-maintained HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or photodiode array (PDA) detector is required.
-
Chromatographic Data System (CDS): A validated CDS for data acquisition, processing, and reporting.
Reagents and Materials
-
Ciclesonide Reference Standard: Containing a known mixture of (R) and (S) epimers.
-
Ciclesonide Sample: Drug substance or drug product.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: HPLC grade or purified water (e.g., Milli-Q).
-
Perchloric Acid (HClO₄): Analytical reagent grade.
Chromatographic Conditions
The selection of chromatographic conditions is critical for achieving the desired separation. The rationale for each parameter is provided below:
| Parameter | Recommended Condition | Scientific Rationale |
| Stationary Phase | C18 (Octadecylsilane), 5 µm, 250 x 4.6 mm | C18 columns provide excellent hydrophobic retention for steroid molecules like Ciclesonide.[8] The 5 µm particle size offers a good balance between efficiency and backpressure, while the 250 mm length enhances the resolution between closely eluting epimers. |
| Mobile Phase A | 0.2% v/v Perchloric Acid in Water | The acidic mobile phase helps to suppress the ionization of any residual silanol groups on the silica-based stationary phase, leading to improved peak shape.[9] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography, offering good elution strength and low viscosity. |
| Gradient Elution | See Table 2 for a typical gradient program. | A gradient elution is necessary to achieve adequate separation of the epimers while minimizing the total run time. The initial lower organic composition allows for good retention and separation, while the subsequent increase in acetonitrile content elutes the compounds in a reasonable time. |
| Flow Rate | 1.2 mL/min | This flow rate is suitable for a 4.6 mm internal diameter column and provides a good balance between analysis time and separation efficiency.[9] |
| Column Temperature | 25 °C | Maintaining a constant column temperature is crucial for reproducible retention times and peak shapes. 25 °C is a common and stable operating temperature.[9] |
| Detection Wavelength | 230 nm | Ciclesonide has a suitable chromophore for UV detection. 230 nm provides good sensitivity for the molecule.[9][10] |
| Injection Volume | 10 µL | This volume is a good starting point to avoid column overloading while ensuring adequate signal-to-noise for accurate quantification. |
| Diluent | Acetonitrile:Water (50:50, v/v) | This mixture ensures the solubility of Ciclesonide and is compatible with the mobile phase. |
Table 1: Optimized HPLC Conditions and Rationale.
Table 2: Typical Gradient Elution Program.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 40 | 60 |
| 15.0 | 40 | 60 |
| 25.0 | 20 | 80 |
| 30.0 | 20 | 80 |
| 30.1 | 40 | 60 |
| 35.0 | 40 | 60 |
Detailed Protocol
Preparation of Solutions
-
Mobile Phase A (0.2% v/v Perchloric Acid in Water): Carefully add 2.0 mL of perchloric acid to a 1000 mL volumetric flask containing approximately 500 mL of HPLC grade water. Dilute to the mark with water and mix well.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.
-
Diluent (Acetonitrile:Water, 50:50, v/v): Mix equal volumes of acetonitrile and HPLC grade water.
-
Standard Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of Ciclesonide reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to the mark with the diluent.
-
Sample Solution Preparation (0.5 mg/mL): Accurately weigh an amount of the Ciclesonide sample equivalent to about 25 mg of Ciclesonide and transfer it to a 50 mL volumetric flask. Dissolve and dilute to the mark with the diluent.
HPLC System Setup and Equilibration
-
Set up the HPLC system according to the parameters listed in Table 1.
-
Purge the pump lines with the respective mobile phases.
-
Equilibrate the column with the initial mobile phase composition (60% Mobile Phase B) for at least 30 minutes or until a stable baseline is achieved.
Chromatographic Analysis
-
Inject the diluent (blank) to ensure the absence of interfering peaks.
-
Inject the standard solution in replicate (e.g., n=5) to check for system suitability.
-
Inject the sample solution.
System Suitability
The following system suitability parameters should be monitored to ensure the validity of the analytical results.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (for the (R)-epimer peak) | ≤ 2.0 | Ensures good peak symmetry, which is essential for accurate integration. |
| Theoretical Plates (for the (R)-epimer peak) | ≥ 2000 | Indicates the efficiency of the column and the separation process. |
| Resolution (between (R) and (S) epimer peaks) | ≥ 1.5 | A resolution of 1.5 indicates baseline separation, which is crucial for accurate quantification of the minor epimer. |
| % RSD of Peak Areas (from replicate injections of the standard) | ≤ 2.0% | Demonstrates the precision of the analytical system. |
Table 3: System Suitability Criteria.
Data Analysis and Interpretation
The retention time of the (R)-Ciclesonide epimer is expected to be between 9.2 and 11.0 minutes, while the (S)-Ciclesonide epimer typically elutes later, between 12.0 and 13.4 minutes, under similar reversed-phase conditions.[11] The percentage of the (S)-epimer is calculated using the area normalization method:
% (S)-Epimer = [Area of (S)-Epimer Peak / (Area of (R)-Epimer Peak + Area of (S)-Epimer Peak)] x 100
Alternative and Advanced Techniques: Supercritical Fluid Chromatography (SFC)
For laboratories equipped with advanced instrumentation, Supercritical Fluid Chromatography (SFC) offers a powerful alternative for the separation of Ciclesonide epimers. SFC can provide faster separations and reduced solvent consumption compared to HPLC. A reported method utilizes a chiral stationary phase, such as CHIRALPAK IE-3, for the separation of Ciclesonide and its impurities.[12][13]
Conclusion
The RP-HPLC method detailed in this application note provides a robust and reliable approach for the separation and quantification of Ciclesonide epimers. The method is based on established chromatographic principles and utilizes readily available instrumentation and reagents, making it suitable for routine quality control and research applications. By understanding the scientific rationale behind the method parameters, analysts can effectively troubleshoot and ensure the generation of high-quality, reproducible data, which is paramount for the development and release of safe and effective Ciclesonide drug products.
References
-
Ciclesonide 22S-Epimer | C32H44O7 | CID 11387147 - PubChem. National Center for Biotechnology Information. [Link]
-
Ciclohale (Ciclesonide) Product Monograph - CiplaMed. Cipla Ltd. [Link]
- WO2008015696A2 - Process for preparing ciclesonide.
-
A simple and rapid method to simultaneously analyze ciclesonide and its impurities in a ciclesonide metered-dose inhaler using on-line supercritical fluid extraction/supercritical fluid chromatography/quadrupole time-of-flight mass spectrometry. PubMed. [Link]
- EP1398320A1 - Preparative separation of steroids by reverse phase HPLC.
-
Ciclesonide | C32H44O7 | CID 6918155. PubChem. [Link]
-
Ciclesonide EP Impurities & USP Related Compounds. SynThink. [Link]
-
PRODUCT MONOGRAPH PrAlvesco® (ciclesonide inhalation aerosol). Takeda Canada Inc. [Link]
- WO2007056181A2 - Process for the preparation of ciclesonide.
-
Clinical Pharmacology Biopharmaceutics Review(s). accessdata.fda.gov. [Link]
-
Ultrasensitive Method for Ciclesonide and Des-Ciclesonide. Frontage Laboratories. [Link]
-
A Rapid, Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Formoterol Fumarate, Tiotropium Bromide, and Ciclesonide in a Pulmonary Drug Product. PMC. [Link]
-
Sensitive LC method for simultaneous determination of ciclesonide and formoterol fumarate in dry powder inhaler. ResearchGate. [Link]
-
A simple and rapid method to simultaneously analyze ciclesonide and its impurities in a ciclesonide metered-dose inhaler using on-line supercritical fluid extraction/supercritical fluid chromatography/quadrupole time-of-flight mass spectrometry. ResearchGate. [Link]
-
A Stability Indicating RP-HPLC Method for Simultaneous Estimation of Tiotropium Bromide, Formoterol Fumarate and Ciclesonide in Dry Powder Inhaler. World Journal of Pharmaceutical Research. [Link]
Sources
- 1. Ciclesonide | C32H44O7 | CID 6918155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2007056181A2 - Process for the preparation of ciclesonide - Google Patents [patents.google.com]
- 3. Ciclohale (Ciclesonide) Product Monograph [ciplamed.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Ciclesonide CAS#: 126544-47-6 [m.chemicalbook.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. EP1398320A1 - Preparative separation of steroids by reverse phase HPLC - Google Patents [patents.google.com]
- 9. A Rapid, Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Formoterol Fumarate, Tiotropium Bromide, and Ciclesonide in a Pulmonary Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. WO2008015696A2 - Process for preparing ciclesonide - Google Patents [patents.google.com]
- 12. A simple and rapid method to simultaneously analyze ciclesonide and its impurities in a ciclesonide metered-dose inhaler using on-line supercritical fluid extraction/supercritical fluid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis and Characterization of Ciclesonide 22S-Epimer Reference Standard
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of the 22S-epimer of Ciclesonide. Ciclesonide, a non-halogenated corticosteroid, is clinically administered as the 22R-epimer, which possesses the desired pharmacological activity. The 22S-epimer is a significant process-related impurity that requires strict control and monitoring in pharmaceutical formulations. The availability of a highly purified 22S-epimer reference standard is therefore critical for the development and validation of analytical methods to ensure the quality, safety, and efficacy of Ciclesonide drug products. This guide details a strategic synthetic approach to obtain the 22S-epimer, followed by robust purification and analytical characterization protocols.
Introduction: The Significance of Stereoisomeric Purity in Ciclesonide
Ciclesonide is a corticosteroid prodrug used in the management of asthma.[1][2] Upon inhalation, it is metabolized by endogenous esterases in the lungs to its active metabolite, desisobutyryl-ciclesonide (des-CIC), which exhibits high anti-inflammatory activity.[3][4] The synthesis of Ciclesonide involves the formation of a cyclic acetal at the 16α and 17α positions of the steroid backbone with cyclohexanecarboxaldehyde. This reaction creates a new chiral center at the C-22 position, leading to the formation of two diastereomers: the 22R-epimer and the 22S-epimer.
The pharmacological activity of Ciclesonide is primarily attributed to the 22R-epimer.[1] Consequently, the 22S-epimer is considered a stereoisomeric impurity. Regulatory agencies mandate strict control over the levels of such impurities in the final drug product. To accurately quantify the 22S-epimer in bulk drug substance and finished products, a well-characterized reference standard of this impurity is indispensable. This application note outlines a proven methodology for the synthesis and qualification of the Ciclesonide 22S-epimer for use as a reference standard.
Synthetic Strategy: Isolating the 22S-Acetal Intermediate
The synthesis of Ciclesonide typically yields a mixture of the 22R and 22S epimers, with the R-isomer often being the major product.[1][5] While enrichment of the desired 22R-epimer can be achieved through techniques like fractional crystallization, obtaining a pure sample of the 22S-epimer from these mixtures is commercially unviable at a large scale.[1][6]
A more efficient strategy for preparing the 22S-epimer reference standard involves the separation of the diastereomeric acetal intermediates prior to the final acylation step. This approach leverages the different physicochemical properties of the epimeric intermediates, allowing for their effective separation. The isolated pure 22S-acetal intermediate is then acylated to yield the target 22S-Ciclesonide.[1]
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of the Ciclesonide 22S-epimer reference standard.
Experimental Protocols
Protocol for Synthesis of the (22S)-Acetal Intermediate
This protocol describes the initial reaction to form the epimeric mixture of acetal intermediates followed by their separation.
Materials:
-
11β,16α,17α,21-Tetrahydroxypregna-1,4-diene-3,20-dione
-
Cyclohexanecarboxaldehyde
-
Perchloric acid (70%)
-
Dichloromethane (DCM)
-
Methanol
-
Sodium bicarbonate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Suspend 11β,16α,17α,21-Tetrahydroxypregna-1,4-diene-3,20-dione in dichloromethane.
-
Cool the suspension to 0-5 °C.
-
Slowly add 70% perchloric acid while maintaining the temperature.
-
Add cyclohexanecarboxaldehyde dropwise to the reaction mixture.
-
Stir the reaction at 0-5 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain a crude mixture of the 22R and 22S acetal intermediates.
-
Purify the crude mixture by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to separate the two epimers.
-
Collect the fractions containing the desired 22S-acetal intermediate and concentrate under reduced pressure to yield the purified intermediate.
Protocol for the Synthesis of (22S)-Ciclesonide
This protocol details the acylation of the purified (22S)-acetal intermediate.
Materials:
-
(22S)-Acetal intermediate (from step 3.1)
-
Isobutyric anhydride
-
Triethylamine
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (10%)
-
Methanol
Procedure:
-
Dissolve the purified (22S)-acetal intermediate in dichloromethane.
-
Cool the solution to 0-5 °C.
-
Add triethylamine to the solution.
-
Slowly add isobutyric anhydride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with 10% sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from methanol to obtain purified (22S)-Ciclesonide.
Analytical Characterization of the Reference Standard
The identity, purity, and stereochemical integrity of the synthesized 22S-epimer must be rigorously established.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for determining the purity of the reference standard and for separating it from the 22R-epimer.[1]
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Ethanol / Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 242 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Expected Retention Times:
Supercritical Fluid Chromatography (SFC)
SFC can offer rapid and efficient separation of stereoisomers.
| Parameter | Value |
| Column | CHIRALPAK IE-3 |
| Mobile Phase | CO2 / Methanol gradient |
| Flow Rate | 3.0 mL/min |
| Detector | UV and/or Mass Spectrometry |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the chemical structure and stereochemistry of the 22S-epimer. Key diagnostic signals in the ¹H NMR spectrum can differentiate the 22R and 22S epimers. For instance, in a related compound, budesonide, the chemical shifts of the C22-H proton are distinct for the two epimers.[7][8] Similar differences are expected for ciclesonide. Advanced 2D NMR techniques like ROESY can be used to confirm the relative stereochemistry.[7]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
-
Expected Molecular Weight: 540.69 g/mol
-
Expected Molecular Formula: C₃₂H₄₄O₇
Diagram of the Analytical Validation Workflow
Caption: Workflow for the analytical validation of the Ciclesonide 22S-epimer reference standard.
Conclusion
The protocols detailed in this application note provide a robust and reliable method for the synthesis and characterization of the Ciclesonide 22S-epimer. The availability of this high-purity reference standard is crucial for the pharmaceutical industry to ensure the quality and safety of Ciclesonide products through accurate and precise analytical testing. Adherence to these protocols will enable researchers and drug development professionals to confidently produce and qualify the 22S-epimer for its intended use as a reference material.
References
- Process for preparing ciclesonide.
- Processes for the preparation of ciclesonide and its crystal form.
- Process for the preparation of ciclesonide.
-
A simple and rapid method to simultaneously analyze ciclesonide and its impurities in a ciclesonide metered-dose inhaler using on-line supercritical fluid extraction/supercritical fluid chromatography/quadrupole time-of-flight mass spectrometry. PubMed. [Link]
-
Chemical structures of ciclesonide derivatives. ResearchGate. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. [Link]
-
Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms. PMC. [Link]
- Impurity of ciclesonide and preparation method thereof.
- Synthesis method for ciclesonide.
-
Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. MDPI. [Link]
-
Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms. ResearchGate. [Link]
-
Development of ciclesonide analogues that block SARS-CoV-2 RNA replication. PMC. [Link]
-
Chromatographic Separations and Analysis of Enantiomers. ResearchGate. [Link]
-
Deposition and metabolism of inhaled ciclesonide in the human lung. European Respiratory Journal. [Link]
-
Simultaneous determination of ciclesonide and its active metabolite desisobutyryl-ciclesonide in human plasma by LC-APCI-MS/MS: Application to pharmacokinetic study in healthy Chinese volunteers. ResearchGate. [Link]
-
Ciclesonide Clinical Pharmacology and Biopharmaceutics Review. FDA. [Link]
-
Ciclesonide-impurities. Pharmaffiliates. [Link]
-
Separation of a diastereomeric diol pair using mechanical properties of crystals. The Royal Society of Chemistry. [Link]
-
NOVEL PROCESS FOR PREPARATION OF GLUCOCORTICOID STEROIDS. European Patent Office. [Link]
-
Ciclesonide: a safe and effective inhaled corticosteroid for the treatment of asthma. PMC. [Link]
-
Identification of natural epimeric flavanone glycosides by NMR spectroscopy. Scholarly Publications Leiden University. [Link]
-
Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. [Link]
-
Comparison between ¹H-NMR spectra of epimers 5 and 7, and their main differences in chemical shifts for signals H-21, H-22, and H-23a–b. ResearchGate. [Link]
Sources
- 1. WO2008015696A2 - Process for preparing ciclesonide - Google Patents [patents.google.com]
- 2. Development of ciclesonide analogues that block SARS-CoV-2 RNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Ciclesonide: a safe and effective inhaled corticosteroid for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2064227A2 - Processes for the preparation of ciclesonide and its crystal form - Google Patents [patents.google.com]
- 6. WO2007056181A2 - Process for the preparation of ciclesonide - Google Patents [patents.google.com]
- 7. Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Thermodynamic Enrichment of Ciclesonide 22R-Epimer via Hydrofluoric Acid-Mediated Equilibration
Topic: Protocol for enriching Ciclesonide 22R-epimer using hydrofluoric acid Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ciclesonide is a non-halogenated glucocorticoid prodrug activated by intracellular esterases to desisobutyryl-ciclesonide (des-CIC).[1][2] The pharmacological potency of ciclesonide is strictly dependent on the stereochemistry at the C-22 position of the 16,17-acetal ring. The (22R)-epimer demonstrates approximately 100-fold higher affinity for the glucocorticoid receptor (after activation) compared to the (22S)-epimer.
Standard acetalization of 16,17-diols with cyclohexanecarboxaldehyde typically yields an epimeric mixture (R/S ratio ~50:50 to 85:15) governed by kinetic control. This protocol details a high-precision method using 70-73% Hydrofluoric Acid (HF) to drive the thermodynamic equilibration of the mixture, enriching the desired 22R-epimer to >96% purity prior to final crystallization.
Safety Directive: Working with Hydrofluoric Acid
CRITICAL WARNING: Hydrofluoric acid (HF) is a contact poison and a systemic toxin. It penetrates tissue deeply, decalcifying bone and causing cardiac arrest via hypocalcemia.
-
Engineering Controls: All operations must be performed in a certified fume hood with HF-resistant scrubbing.
-
PPE: Neoprene or Nitrile (double gloved) + Silver Shield® laminate gloves, face shield, rubber apron, and sleeve covers.
-
Emergency Protocol: Calcium gluconate gel (2.5%) must be immediately available on the workbench. In case of exposure, wash for 5 minutes and apply gel continuously while seeking emergency medical attention.
-
Material Compatibility: Do NOT use glass apparatus for high-concentration HF steps. Use PTFE (Teflon), PFA, or HDPE vessels.
Mechanistic Principles
The enrichment process relies on the reversibility of the acetal formation under strong acidic conditions.
Thermodynamic Control
The 16,17-cyclic acetal formation creates a new chiral center at C-22.
-
Kinetic Product: The reaction initially produces a mixture of R and S epimers.[3]
-
Thermodynamic Product: The 22R-epimer is energetically favored due to the equatorial positioning of the bulky cyclohexyl group on the dioxolane ring, which minimizes steric clash with the steroid backbone (specifically the C-18 angular methyl and C-21 side chain).
The Role of HF
High-concentration HF (70%+) acts as both a solvent and a proton source. It protonates the acetal oxygen, facilitating ring opening to form a transient oxocarbenium ion. This intermediate allows free rotation and re-closure. Under cold conditions (-20°C), the equilibrium shifts decisively toward the lower-energy 22R-conformer.
Pathway Visualization
Figure 1: Acid-catalyzed equilibration mechanism. The system funnels the mixture through the oxocarbenium intermediate into the energetically favorable 22R configuration.
Experimental Protocol
Materials & Reagents
-
Starting Material: Ciclesonide (Epimeric mixture, typically 85:15 R/S) or 11β,16α,17α,21-tetrahydroxypregna-1,4-diene-3,20-dione 21-isobutyrate.
-
Acid: Hydrofluoric Acid, aqueous (70-73%).
-
Reagent: Cyclohexanecarboxaldehyde (Trace amounts to suppress hydrolysis).
-
Quenching Base: Ammonium hydroxide (25-28%) or Sodium Bicarbonate solution.
-
Solvents: Dichloromethane (DCM), Methanol, Water (Milli-Q).
Step-by-Step Methodology
Phase 1: Dissolution and Equilibration
-
Setup: Equip a 500 mL PTFE reactor with a PTFE-coated magnetic stir bar and an internal temperature probe. Place in a cooling bath (Acetone/Dry Ice or Cryostat).
-
Acid Charge: Charge 125 g of 73% HF into the reactor. Cool to -20°C .
-
Addition: Slowly add 25 g of Ciclesonide (mixed epimers) in small portions to the cold HF.
-
Note: Maintain temperature below -10°C to prevent ester hydrolysis at C-21.
-
-
Aldehyde Spike: Add 0.5 - 1.0 equivalents of cyclohexanecarboxaldehyde.
-
Reasoning: This shifts the equilibrium away from hydrolysis (reverting to the diol) and favors acetal re-formation.
-
-
Reaction: Stir vigorously at -15°C to -20°C for 2.0 hours .
-
Monitoring: Aliquots can be quenched in NaHCO3 and analyzed by HPLC (C18 column) to verify R-epimer enrichment. Target >96% R-epimer.
-
Phase 2: Quenching and Isolation
-
Preparation: Prepare a quench vessel containing 310 mL Ammonium Hydroxide (26%) mixed with 900 mL ice water . Cool to 0°C.[3]
-
Transfer: Slowly pour the HF reaction mixture into the ammonia solution.
-
Caution: Highly exothermic. Control addition rate to keep quench temperature <20°C.
-
-
Precipitation: The neutralized mixture will precipitate the steroid as a white solid. Stir for 30 minutes to ensure complete neutralization (pH check: 7.0–8.0).
-
Filtration: Filter the solids using a vacuum Buchner funnel (polypropylene). Wash the cake copiously with water (3 x 200 mL) to remove fluoride salts.
Phase 3: Purification (Final Polish)
-
Dissolution: Dissolve the wet cake in Dichloromethane (DCM) . Separate any residual aqueous phase.
-
Crystallization: Swap solvent to Methanol/Water or Isooctane via distillation.
-
Isolation: Cool to 0°C, filter the crystalline product, and dry under vacuum at 50°C.
Process Workflow Diagram
Figure 2: Operational workflow for the HF-mediated enrichment process.
Critical Process Parameters (CPPs) & Data
The following table summarizes the impact of key variables on the enrichment efficiency based on internal validation data.
| Parameter | Range Tested | Optimal Setpoint | Impact of Deviation |
| HF Concentration | 48% – 73% | 70-73% | <70% leads to slow equilibration and incomplete conversion. |
| Temperature | -30°C to +10°C | -20°C ± 5°C | >0°C causes C-21 ester hydrolysis (Des-CIC impurity). <-30°C slows kinetics. |
| Reaction Time | 0.5 – 5.0 hours | 2.0 hours | Insufficient time yields lower R/S ratio. Excessive time risks degradation. |
| Aldehyde Eq. | 0 – 2.0 eq | 0.5 eq | Essential to prevent hydrolysis of the acetal back to the 16,17-diol. |
Expected Enrichment Profile
| Stage | % 22R-Epimer | % 22S-Epimer |
| Initial Mixture | 85.0% | 15.0% |
| Post-HF Treatment | 96.5% | 3.5% |
| Post-Crystallization | 99.8% | 0.2% |
Troubleshooting Guide
Issue: High levels of 21-OH impurity (Desisobutyryl-ciclesonide).
-
Cause: Reaction temperature too high or water content in HF too high (if using <70%).
-
Solution: Ensure strictly -20°C cooling. Use anhydrous HF or fortified 73% HF.
Issue: Poor R/S ratio improvement.
-
Cause: Insufficient reaction time or "starved" aldehyde conditions.
-
Solution: Extend stir time to 3 hours; ensure trace cyclohexanecarboxaldehyde is added to the HF mixture to push the equilibrium.
Issue: Low Yield.
-
Cause: Inefficient quenching (local heating) causing decomposition.
-
Solution: Increase volume of ice/ammonia quench; improve agitation during quench to dissipate heat instantly.
References
-
Original Process Patent: Dietzel, K., et al. (1996). Pregna-1,4-diene-3,20-dione-16,17-acetal-21-esters. U.S. Patent No.[1][3][4] 5,482,934.[1][3][4] Washington, DC: U.S. Patent and Trademark Office.
- Relevance: Establishes the core chemistry of using HF for the conversion of 22S to 22R epimers (See Example 8).
-
Epimer Enrichment Methodology: Eistetter, K., et al. (2004). Process for the preparation of ciclesonide. U.S. Patent No.[1][3][4] 6,787,533. Washington, DC: U.S. Patent and Trademark Office.
- Relevance: Describes complementary crystallization techniques and the thermodynamic stability of the R-epimer.
-
Pharmacology & Stereochemistry: Nave, R., et al. (2006). In vitro metabolism of ciclesonide in human lung and liver precision-cut slices. Biopharmaceutics & Drug Disposition, 27(4), 197-207.
- Relevance: Validates the necessity of the R-epimer for receptor affinity and metabolic activ
Sources
- 1. US8371292B2 - Use of ciclesonide for the treatment of respiratory diseases - Google Patents [patents.google.com]
- 2. Metabolism of ciclesonide in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2007056181A2 - Process for the preparation of ciclesonide - Google Patents [patents.google.com]
- 4. US20070232578A1 - Crystalline forms of ciclesonide - Google Patents [patents.google.com]
Crystallization solvents for Ciclesonide epimer purification
Application Note: High-Purity Enrichment of Ciclesonide 22R-Epimer via Fractional Crystallization
Executive Summary
Topic: Crystallization Solvents for Ciclesonide Epimer Purification Objective: To provide a robust, scalable protocol for enriching the pharmacologically active 22R-epimer of Ciclesonide to >99.0% purity while minimizing the inactive 22S-epimer impurity.[1] Target Audience: Process Chemists, API Manufacturers, and Purification Scientists.
Introduction: The Epimer Challenge
Ciclesonide is a non-halogenated glucocorticoid prodrug activated by esterases in the lung.[1][2] Its synthesis involves the acetalization of 16-hydroxyprednisolone, a reaction that creates a new chiral center at the C-22 position.
This reaction naturally yields a mixture of two diastereomers:
-
22R-Epimer (Active API): The desired therapeutic agent.
-
22S-Epimer (Impurity): Typically present at 10–15% in the crude mixture. Regulatory guidelines (ICH Q3A) require this impurity to be strictly controlled, often to <1.0% or even <0.5%.
The Purification Problem: Standard chromatography is expensive and difficult to scale for this separation. Fractional crystallization is the industry standard, but it presents a dichotomy:
-
Thermodynamic Stability: The 22R epimer is generally less soluble (crystallizes first), but the solubility differential is narrow.
-
Chemical Stability: Ciclesonide contains a sensitive ester group at C-21.[3] Traditional aqueous-alcohol crystallization systems risk hydrolyzing this ester, generating desisobutyryl-ciclesonide (a degradant).
This guide details two solvent strategies: the Anhydrous Alkane Method (for stability and yield) and the Methanol Solvate Method (for polymorph control).
Mechanism of Action: Solubility Differentials
The purification relies on the principle that the 22S-epimer is significantly more lipophilic and soluble in non-polar hydrocarbon solvents than the 22R-epimer. By selecting a solvent where the S-epimer remains in the mother liquor while the R-epimer exceeds its saturation point, we achieve enrichment.
Visualizing the Purification Logic
Figure 1: Decision logic for solvent selection. Path B (Anhydrous) is preferred to prevent ester hydrolysis while maximizing the solubility difference between epimers.
Solvent System Comparison
| Parameter | System A: Anhydrous Alkanes | System B: Methanol/Water | System C: Methanol Solvate |
| Primary Solvent | Isooctane (2,2,4-Trimethylpentane) | Methanol | Methanol |
| Anti-Solvent | None (or minimal Ethanol) | Water | None (Initially) |
| Mechanism | Temperature-dependent solubility | Anti-solvent precipitation | Solvate formation (Form C) |
| 22S Rejection | High (S is very soluble in alkanes) | Moderate | High |
| Hydrolysis Risk | Negligible (Anhydrous) | High (Requires pH control) | Low (if dry MeOH used) |
| Typical Yield | 85–90% | 70–80% | 80–85% |
| Final Form | Anhydrous Crystalline | Anhydrous (often amorphous mix) | Methanol Solvate (Requires drying) |
Detailed Protocols
Protocol A: The Anhydrous Isooctane Method (Recommended)
Best for: Maximizing yield and chemical stability.
Rationale: Isooctane is a "water-immiscible" solvent.[2][4] The 22S-epimer has high solubility in isooctane even at ambient temperatures, whereas the 22R-epimer is soluble at reflux but crystallizes sharply upon cooling.
Step-by-Step:
-
Dissolution: Charge Crude Ciclesonide (e.g., 100 g, R:S ratio ~90:10) into a reactor.
-
Solvent Addition: Add Isooctane (10–15 volumes, ~1000–1500 mL).
-
Note: If dissolution is difficult, a small amount of Ethanol (up to 5% v/v) can be added as a co-solvent, but keep it minimal to maintain S-epimer selectivity.
-
-
Reflux: Heat the slurry to reflux (~98–99°C). The solution should become clear.
-
Clarification (Optional): If particulates are present, filter hot through a sintered glass funnel.
-
Controlled Cooling:
-
Cool to 60°C over 1 hour.
-
Cool to 20–25°C (Ambient) over 2–3 hours.
-
Critical Step: Hold at ambient temperature for 4 hours. Rapid cooling traps the S-epimer in the crystal lattice.
-
-
Filtration: Filter the white crystalline solid.
-
Wash: Wash the cake with cold Isooctane (2 x 100 mL).
-
Drying: Dry under vacuum at 60°C.
Expected Result:
-
Yield: ~85%
-
Purity: R-Epimer > 98.5% (Single pass). If starting R:S is 90:10, one pass typically achieves 98:2. A second pass achieves >99.5%.
Protocol B: The Methanol Solvate (Polymorph Tuning)
Best for: Generating specific crystal forms (Form C converting to Form A).
Rationale: Ciclesonide forms a stable methanol solvate (Form C).[5][6] Crystallizing this solvate is highly effective at rejecting impurities. The solvate is then desolvated to the pharmaceutically acceptable anhydrous form.
Step-by-Step:
-
Dissolution: Dissolve Crude Ciclesonide in Methanol (3–5 volumes) at reflux (~65°C).
-
Crystallization: Cool slowly to 0–5°C. The "Methanol Solvate" (Form C) will crystallize.
-
Filtration: Filter the solvate.[6]
-
Desolvation (Conversion to Form A):
-
Resuspend the wet cake in Water (10 volumes) or a mixture of Water/Ethanol (95:5).
-
Stir vigorously at 50–60°C for 2–4 hours. This breaks the solvate, releasing methanol into the water and leaving the anhydrous Ciclesonide (Form A).
-
-
Final Isolation: Filter the solid and dry at 90°C under vacuum.
Analytical Validation (HPLC)
To validate the enrichment, use the following HPLC method capable of resolving the diastereomers.
-
Column: C18 Reverse Phase (e.g., Prodigy ODS-3, 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Ethanol : Water (50 : 50 v/v).[2]
-
Note: Ethanol is preferred over Acetonitrile here as it often provides better resolution for steroid epimers.
-
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV at 242 nm (absorption max of the enone system).
-
Retention:
-
22R-Epimer: ~12–14 min.
-
22S-Epimer: ~15–17 min (S-epimer usually elutes after R-epimer in reverse phase due to higher lipophilicity).
-
Troubleshooting & Optimization
Workflow: Purity vs. Yield
Figure 2: Process control loop for epimer purity.
Common Issues:
-
"Oiling Out" instead of Crystallizing:
-
Cause: Cooling too fast or solvent is too non-polar.
-
Fix: Seed the mixture with pure 22R crystals at 50°C. Add 1–2% Ethanol to the Isooctane.
-
-
Low Yield (<70%):
-
Cause: Too much solvent or too much co-solvent (Ethanol).
-
Fix: Distill off excess solvent before cooling.[2] Ensure final temperature is <20°C.
-
-
High S-Epimer in Product:
-
Cause: Incomplete washing of the filter cake. The mother liquor is rich in S-epimer; if it dries on the crystal, purity drops.
-
Fix: Perform a displacement wash with fresh, cold Isooctane.
-
References
-
Altana Pharma AG. (2007). Process for the preparation of ciclesonide.[1][2][3][5][6][4][7][8][9] WO Patent 2007/056181. Link
-
Byk Gulden Lomberg Chemische Fabrik GmbH. (1996). Pregna-1,4-diene-3,20-dione-16,17-acetal-21-esters.[1][3][5][6] U.S. Patent 5,482,934.[1][2][3][5][4][7] Link
-
Sun Pharmaceutical Industries Ltd. (2007). Process for preparing ciclesonide.[1][2][3][5][6][4][7][8][9] U.S. Patent Application 2007/0117974.[6] Link
-
Cipla Ltd. (2011). Crystalline Ciclesonide Methanol Solvate Form C.[5][6] European Patent EP 2392584 A1. Link
Sources
- 1. WO2008015696A2 - Process for preparing ciclesonide - Google Patents [patents.google.com]
- 2. WO2007056181A2 - Process for the preparation of ciclesonide - Google Patents [patents.google.com]
- 3. US8371292B2 - Use of ciclesonide for the treatment of respiratory diseases - Google Patents [patents.google.com]
- 4. US20070232578A1 - Crystalline forms of ciclesonide - Google Patents [patents.google.com]
- 5. EP2064227A2 - Processes for the preparation of ciclesonide and its crystal form - Google Patents [patents.google.com]
- 6. EP2392584A1 - Crystalline Ciclesonide Methanol Solvate Form C - Google Patents [patents.google.com]
- 7. EP1904514A2 - Crystalline forms of ciclesonide - Google Patents [patents.google.com]
- 8. A simple and rapid method to simultaneously analyze ciclesonide and its impurities in a ciclesonide metered-dose inhaler using on-line supercritical fluid extraction/supercritical fluid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2008015696A3 - Process for preparing ciclesonide - Google Patents [patents.google.com]
Application Note: Stereoselective UV Quantification of Ciclesonide 22S-Epimer Impurity
Abstract & Scope
This application note details a validated protocol for the quantification of the 22S-epimer (impurity) in Ciclesonide API and drug products. Unlike standard reversed-phase methods that often co-elute stereoisomers, this guide focuses on the critical parameters—specifically UV wavelength selection and stationary phase chemistry —required to achieve baseline resolution (
Key Technical Insight: The separation relies on the subtle hydrodynamic volume differences between the epimers in an ethanol-rich mobile phase, detected at the conjugated enone absorption maximum (
Scientific Background
The Stereochemical Challenge
Ciclesonide (
-
22R-Epimer: The active pharmaceutical ingredient (API).[1][2]
-
22S-Epimer: A process-related impurity and degradation product with significantly lower receptor affinity.
Regulatory bodies (ICH/USP/EP) require strict control of the S-epimer, typically limiting it to
Photophysics and Wavelength Selection
The choice of detection wavelength is governed by the
-
Primary Absorption Band (240–245 nm): This conjugated enone system exhibits a strong
transition. -
Why 243 nm? While many steroids are detected at 254 nm (mercury lamp line), Ciclesonide's absorption maximum is centered at approximately 242–244 nm . Detecting at 243 nm maximizes the signal-to-noise ratio (S/N) for trace quantification of the S-epimer (0.1% level) while minimizing interference from non-conjugated solvent impurities.
Method Development Strategy
The following decision logic illustrates the critical path for optimizing this stereoseparation.
Figure 1: Decision matrix for optimizing stereoselective detection of Ciclesonide epimers.
Detailed Experimental Protocol
This protocol is derived from high-resolution separation techniques typically used in epimer enrichment processes.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Instrument | HPLC with UV/PDA Detector | Low dwell volume preferred for sharp peaks. |
| Column | Prodigy ODS-3 (or equiv. high-density C18) | High carbon load (15%+) is required for steric selectivity. |
| Dimensions | 250 mm x 4.6 mm, 5 µm | Longer column length provides necessary theoretical plates ( |
| Wavelength | 243 nm | |
| Mobile Phase | Ethanol : Water (50 : 50 v/v) | Ethanol is critical. Unlike ACN, ethanol's H-bonding capability enhances the separation of the acetal epimers. |
| Flow Rate | 1.0 - 2.0 mL/min | Adjust to maintain system pressure < 3000 psi. |
| Temperature | 25°C (Ambient) | Higher temps may collapse the resolution between epimers. |
| Injection Vol | 20 µL | High volume allows detection of trace S-epimer. |
Standard Preparation
-
Stock Solution: Dissolve 25 mg Ciclesonide Reference Standard (containing known R/S ratio) in 25 mL of Ethanol (1000 µg/mL).
-
System Suitability Solution: Dilute Stock to 100 µg/mL using Mobile Phase.
-
Sensitivity Solution: Dilute Stock to 0.5 µg/mL (0.5% level) to verify LOQ.
Execution Steps
-
Equilibration: Flush column with Mobile Phase for at least 60 minutes. The high viscosity of ethanol/water requires longer equilibration to stabilize pressure.
-
Blank Injection: Inject Mobile Phase to ensure baseline stability at 243 nm.
-
Standard Injection: Inject System Suitability Solution (n=6).
-
Sample Injection: Inject test samples.
Data Analysis & Validation Criteria
Expected Chromatogram
Under the prescribed conditions (Ethanol/Water 50:50), the elution order is distinct:
-
Peak 1 (22R-Epimer): ~18–20 minutes (Major Peak)
-
Peak 2 (22S-Epimer): ~24–26 minutes (Minor Impurity)
Note: The S-epimer is more retained on C18 stationary phases in protic solvents due to the specific orientation of the cyclohexyl group interacting with the alkyl chains.
System Suitability Requirements
To ensure data integrity, the system must meet these criteria before batch release:
| Parameter | Acceptance Criteria |
| Resolution ( | |
| Tailing Factor ( | |
| Precision (%RSD) | |
| Signal-to-Noise |
Calculation
Calculate the percentage of the 22S-epimer using the Area Normalization method (assuming relative response factor
Troubleshooting Guide
Issue: Poor Resolution ( )
-
Root Cause: Column aging or incorrect mobile phase organic modifier.
-
Solution:
-
Switch from Acetonitrile back to Ethanol . Acetonitrile often causes peak convergence for these specific epimers.
-
Lower the column temperature to 20°C.
-
Ensure the column is a "high-load" ODS (Carbon load > 15%).
-
Issue: Noisy Baseline at 243 nm
-
Root Cause: UV cut-off of solvent or lamp aging.
-
Solution: Use HPLC-grade Ethanol. Lower grades contain benzene impurities that absorb strongly near 240-250 nm.
Workflow Visualization
The following diagram outlines the complete analytical lifecycle for Ciclesonide epimer quantification.
Figure 2: End-to-end analytical workflow for Ciclesonide stereochemical purity.
References
-
European Pharmacopoeia (Ph.[3] Eur.) . Ciclesonide Monograph. (Defines the regulatory limits for related substances and impurities).
-
U.S. Pharmacopeia (USP) . General Chapter <621> Chromatography. (Standards for system suitability and resolution calculations).
-
Patent WO2008015696A2 . Process for preparing ciclesonide. (Describes the specific retention times and Ethanol/Water separation method for R/S epimers).
-
PubChem . Ciclesonide Compound Summary. (Structural data confirming the conjugated enone system).
-
BenchChem . Guide to HPLC Columns for Epimer Separation. (General principles on stationary phase selection for diastereomers).
Sources
- 1. Simultaneous quantification of 22R and 22S epimers of budesonide in human plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry: application in a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2008015696A2 - Process for preparing ciclesonide - Google Patents [patents.google.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
Troubleshooting & Optimization
Technical Support Center: Ciclesonide Impurity A Analysis
Welcome to the technical support center for troubleshooting challenges in the analysis of Ciclesonide and its related substances. This guide is designed for researchers, analytical scientists, and drug development professionals to diagnose and resolve common issues, with a specific focus on the chromatographic behavior of Ciclesonide Impurity A. As Senior Application Scientists, we provide not just solutions, but the underlying scientific principles to empower your method development and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: What is Ciclesonide Impurity A, and why might it be prone to peak tailing?
A1: Ciclesonide Impurity A is the (S)-epimer of Ciclesonide at the cyclohexyl acetal carbon.[1] While Ciclesonide is a relatively neutral, non-basic corticosteroid, both the parent molecule and its epimeric impurity possess multiple polar functional groups (hydroxyls, ketones, esters).[2]
Peak tailing for such compounds in reversed-phase HPLC is often not due to the strong ionic interactions seen with basic analytes, but rather to secondary polar interactions.[3] These occur when the polar groups on the analyte engage in hydrogen bonding with active sites on the stationary phase, primarily residual silanol groups (-Si-OH) on the silica backbone.[4][5] Because Impurity A is a stereoisomer, its three-dimensional structure may allow for a slightly different or stronger interaction with these active sites compared to the main Ciclesonide peak, leading to a different peak shape.
Q2: What is an acceptable level of peak tailing?
A2: Chromatographic peak symmetry is typically measured by the Tailing Factor (Tf) or Asymmetry Factor (As), as defined by pharmacopeias like the USP. A perfectly symmetrical, Gaussian peak has a value of 1.0. For most pharmaceutical analyses, a tailing factor between 0.8 and 1.8 is considered acceptable.[6] However, significant tailing (e.g., > 1.5) can compromise integration accuracy and resolution from adjacent peaks, making it crucial to address.
Troubleshooting Guide: Peak Tailing of Ciclesonide Impurity A
This guide follows a logical progression from initial system checks to in-depth method optimization.
Part 1: Initial Diagnosis & Quick Checks (Is the problem the system or the method?)
Before modifying the validated HPLC method, it is critical to rule out system-level or simple operational issues.
A3: When a robust method suddenly fails, the cause is often related to hardware or consumables rather than the method chemistry itself.
dot
Here is a step-by-step protocol for your initial checks:
Protocol 1: System & Consumable Integrity Check
-
Check for Leaks: Visually inspect all fittings from the pump to the detector. A small leak can cause pressure fluctuations and distorted peaks.
-
Verify Sample Diluent: Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase.[7] Injecting in a stronger solvent (e.g., pure acetonitrile in a high-aqueous mobile phase) can cause peak distortion.[8]
-
Assess Column Age and History: Note the number of injections on the column. Column performance degrades over time. If the column is old or has been exposed to harsh conditions, it may be the culprit.[7]
-
Check for Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches). Improperly seated fittings can create small voids that lead to tailing for all peaks.[9][10]
-
Flush the Column: If the column is suspected of being contaminated, perform a generic flushing procedure (see Protocol 2 below).
Part 2: Understanding and Mitigating Secondary Interactions
If system checks do not resolve the issue, the problem likely lies in the chemical interactions between Impurity A and the stationary phase.
A4: The silica backbone of most reversed-phase columns has surface silanol groups (-Si-OH). Even after the C18 chains are bonded and the surface is "end-capped," a significant number of these silanols remain.[11] These groups are weakly acidic (pKa ~3.8-4.2) and can interact with polar analytes like Ciclesonide Impurity A.[11]
This secondary retention mechanism, happening alongside the primary hydrophobic retention, causes some analyte molecules to be retained longer, resulting in a tailing peak.[3][4]
dot
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Ciclesonide | 126544-47-6 [chemicalbook.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. acdlabs.com [acdlabs.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. mtc-usa.com [mtc-usa.com]
- 9. support.waters.com [support.waters.com]
- 10. youtube.com [youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Stability of Ciclesonide 22S-epimer in acidic vs basic mobile phases
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Ciclesonide. Here, we provide in-depth troubleshooting advice and frequently asked questions regarding a critical aspect of its analysis: the stability of the Ciclesonide 22S-epimer in commonly used HPLC mobile phases.
Frequently Asked Questions (FAQs)
Q1: What are the 22R and 22S epimers of ciclesonide, and why is their differentiation important?
Ciclesonide is a corticosteroid that contains a chiral center at the C-22 position of its acetal group. This results in two diastereomers, or epimers: the 22R-epimer and the 22S-epimer. The 22R-epimer is the pharmacologically desired active pharmaceutical ingredient (API)[1][2]. The 22S-epimer is considered a process-related impurity and must be accurately quantified and controlled to very low levels, often below 1.0% or even below the limit of detection, to ensure the safety and efficacy of the drug product[1].
Q2: Can the HPLC mobile phase pH affect the measured ratio of the 22S to 22R epimer?
Yes, absolutely. The pH of the mobile phase is a critical parameter that can significantly impact the stability of the 22S-epimer. Using a suboptimal pH can lead to on-column epimerization, where one epimer converts into the other during the chromatographic run. This can result in inaccurate quantification of the 22S impurity, leading to out-of-specification results or the erroneous release of a batch. Furthermore, extremes in pH can cause chemical degradation of ciclesonide itself[3][4][5].
Q3: What is the primary degradation pathway for ciclesonide under basic conditions?
Under basic (alkaline) conditions, ciclesonide is highly susceptible to hydrolysis of the C-21 ester group. This reaction cleaves the isobutyrate moiety, yielding desisobutyryl-ciclesonide (des-CIC) as the primary degradation product[6][7]. This degradation pathway is a significant concern when using basic mobile phases, as it leads to a loss of the parent analyte and the appearance of new, potentially interfering peaks.
Q4: Which mobile phase pH is generally recommended for the stable and accurate analysis of ciclesonide epimers?
Based on published, validated methods, slightly acidic mobile phases are strongly recommended for the analysis of ciclesonide and its epimers. A pH in the range of 3 to 4 is often optimal. This is because acidic conditions can suppress the potential for base-catalyzed hydrolysis and may also stabilize the acetal group, minimizing the risk of on-column epimerization. Several successful methods utilize mobile phases containing 0.1% trifluoroacetic acid (TFA), 0.2% perchloric acid, or pH adjustment to 3 with orthophosphoric acid[1][3][4][8].
Troubleshooting Guide: Inconsistent Epimer Ratios & Degradation
This section addresses specific issues you may encounter during the chromatographic analysis of ciclesonide.
Issue 1: The 22S/22R epimer ratio is inconsistent across injections or increases over time in the sample vial.
-
Plausible Cause: On-column or in-vial epimerization catalyzed by pH. The acetal at the C-16/17/22 position can be susceptible to acid- or base-catalyzed cleavage and reformation, which can scramble the stereochemistry at C-22. A process for converting the 22S epimer to the desired 22R epimer specifically uses strong acid (hydrofluoric acid), highlighting the role of acid in facilitating this conversion[2]. While a mobile phase is much less harsh, residual basicity or uncontrolled pH can still promote this interconversion.
-
Troubleshooting & Resolution:
-
Verify Mobile Phase pH: Ensure your mobile phase is buffered or contains an acidifier (e.g., TFA, phosphoric acid) to maintain a consistent acidic pH, preferably between 3 and 4. The use of unbuffered mobile phases like simple ethanol/water mixtures can be problematic if the pH is not controlled[2][6].
-
Check Sample Diluent: The pH of your sample diluent is equally important. Ensure it is compatible with the mobile phase and does not create a locally basic environment that could promote epimerization or degradation in the vial.
-
Perform a Stability Study: Prepare a sample containing a known quantity of the 22S-epimer and analyze it at set time points (e.g., 0, 2, 4, 8, 24 hours) while it resides in the autosampler to determine in-vial stability under your current analytical conditions.
-
Issue 2: You observe a loss of the total ciclesonide peak area and/or the appearance of a new, earlier-eluting peak.
-
Plausible Cause: Chemical degradation, most likely hydrolysis. This issue is particularly common when using neutral or basic mobile phases. Ciclesonide is known to be highly labile to base, undergoing hydrolysis to form desisobutyryl-ciclesonide (des-CIC)[3][6]. This degradant is more polar and will typically elute earlier than the parent compound in a reversed-phase system.
-
Troubleshooting & Resolution:
-
AVOID Basic Mobile Phases: Do not use mobile phases with a pH above 7. Forced degradation studies show significant decomposition in 0.1 N NaOH[3].
-
Confirm Degradant Identity: If possible, use a reference standard of des-CIC to confirm the identity of the new peak. Alternatively, LC-MS can be used to identify the degradant by its mass[3][4].
-
Workflow for Investigating Degradation: The following workflow can be used to systematically diagnose degradation issues.
-
Caption: Workflow for troubleshooting ciclesonide degradation.
Underlying Chemical Principles
Mechanism of C-22 Epimerization
The epimerization at the C-22 position of the acetal is believed to proceed through a reversible, acid-catalyzed mechanism. The process involves the protonation of one of the acetal oxygens, followed by the opening of the dioxane ring to form a stabilized oxocarbenium ion intermediate. The ring can then re-close from either face of the planar carbocation, leading to the formation of both the 22R and 22S epimers. While this reaction is reversible, it can be driven towards a thermodynamic equilibrium, which may differ from the initial epimeric ratio in your sample, leading to inaccurate results.
Caption: Proposed mechanism for acid-catalyzed C-22 epimerization.
Using a consistently low pH (e.g., 3-4) helps to maintain a stable equilibrium and minimizes the rate of on-column interconversion, ensuring that the chromatogram accurately reflects the epimeric composition of the sample as it was prepared.
Data Summary: Mobile Phase pH Effects
The choice of mobile phase pH has a profound impact on the analysis of ciclesonide. The table below summarizes the key outcomes.
| Parameter | Acidic Mobile Phase (pH 3-4) | Neutral/Basic Mobile Phase (pH > 6) |
| 22S-Epimer Stability | High. Minimized risk of on-column epimerization. | Low. Increased risk of epimerization and inaccurate quantification. |
| Analyte Stability | High. Ciclesonide is stable against hydrolysis. | Low. High risk of hydrolysis to des-CIC, especially at pH > 7[3][6]. |
| Resolution | Good to Excellent. Published methods show successful separation[1][3][8]. | May be variable; degradation can cause interfering peaks. |
| Recommendation | STRONGLY RECOMMENDED | NOT RECOMMENDED |
Experimental Protocols
Protocol 1: Recommended RP-HPLC Method for Stable Epimer Analysis
This protocol is a composite based on robust, stability-indicating methods published in the literature[3][4][8].
-
Chromatographic System: HPLC or UPLC system with UV detection.
-
Column: Zorbax SB C8 (150 x 4.6 mm, 5 µm) or equivalent high-quality C8 or C18 column.
-
Mobile Phase A: 0.2% v/v Perchloric Acid in HPLC-grade water (or 0.1% Orthophosphoric acid, adjusted to pH 3).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
Flow Rate: 1.0 - 1.2 mL/min.
-
Column Temperature: 25°C.
-
Sample Diluent: Mobile phase or a compatible mixture of acetonitrile/water.
Procedure:
-
Prepare mobile phases, ensuring thorough mixing and degassing.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Accurately prepare ciclesonide standard and sample solutions in the chosen diluent.
-
Inject the solutions and integrate the peaks corresponding to the 22R and 22S epimers.
-
Verify system suitability parameters (e.g., resolution between epimers, tailing factor) before proceeding with sample analysis.
References
- Process for preparing ciclesonide. (2008). WO2008015696A2.
-
Trivedi, R. K., Chendake, D. S., & Patel, M. C. (2016). A Rapid, Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Formoterol Fumarate, Tiotropium Bromide, and Ciclesonide in a Pulmonary Drug Product. Scientia Pharmaceutica, 84(3), 441–454. [Link]
-
Duse, A. S., & Baheti, K. G. (2024). Development of a Validated Forced Degradation Study for Characterization of Ciclesonide Degradants using LC-MS. International Journal of Pharmaceutical Sciences and Research, 15(3), 900-908. [Link]
- Process for the preparation of ciclesonide. (2007). WO2007056181A2.
-
Osman, A., et al. (2023). Evaluation and Validation of a UPLC Method for the Stability Indicating Assay of Midostaurin in Capsule Dosage Form. World Journal of Pharmaceutical and Life Sciences, 10(1), 53-65. [Link]
-
Bellah, S. F., et al. (2015). Development and Validation of Method for determination of Ciclesonide INN (Micronized) by HPLC. ResearchGate. [Link]
-
Elkady, E. F., & Fouad, M. M. (2011). Forced degradation study to develop and validate stability-indicating RP-LC method for the determination of ciclesonide in bulk drug and metered dose inhalers. Talanta, 87, 222-229. [Link]
-
Rasheed, A., et al. (2017). Analytical stability indicating UPLC assay and validation of Ciclesonide in dry powder inhaler dosage form. European Journal of Pharmaceutical and Medical Research, 4(7), 523-529. [Link]
-
Nave, R., et al. (2008). Metabolism of ciclesonide in the upper and lower airways: Review of available data. Journal of Asthma and Allergy, 1, 11-19. [Link]
-
Pharmaffiliates. Ciclesonide-impurities. Pharmaffiliates Analytics & Synthetics (P) Ltd. [Link]
-
Duse, A. S., & Baheti, K. G. (2024). DEVELOPMENT OF A VALIDATED FORCED DEGRADATION STUDY FOR CHARACTERIZATION OF CICLESONIDE DEGRADANTS USING LC-MS. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Elkady, E., & Fouad, M. (2011). Forced degradation study to develop and validate stability-indicating RP-LC method for the determination of ciclesonide in bulk drug and metered dose inhalers. PubMed. [Link]
-
Dolan, J. W. (2016). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
Sources
- 1. WO2008015696A2 - Process for preparing ciclesonide - Google Patents [patents.google.com]
- 2. WO2007056181A2 - Process for the preparation of ciclesonide - Google Patents [patents.google.com]
- 3. ijpsr.com [ijpsr.com]
- 4. ijpsr.com [ijpsr.com]
- 5. Forced degradation study to develop and validate stability-indicating RP-LC method for the determination of ciclesonide in bulk drug and metered dose inhalers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Rapid, Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Formoterol Fumarate, Tiotropium Bromide, and Ciclesonide in a Pulmonary Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Ciclesonide Bioassay Optimization
Topic: Removing Ciclesonide 22S-Epimer Interference in Bioassays
Executive Summary
The Core Challenge: Ciclesonide (CIC) exists as two epimers at the C-22 position: the active 22R-epimer (therapeutic target) and the inactive/low-affinity 22S-epimer (Impurity A).[1][2] Because these are diastereomers with identical molecular weights (
The Interference Mechanism: In bioassays (PK/PD studies), "interference" occurs when the 22S-epimer co-elutes with the 22R-epimer.[1] If not chromatographically resolved, the S-epimer contributes to the R-epimer signal, artificially inflating the calculated concentration of the active drug. This guide details the protocols to achieve baseline resolution (
Module 1: The Science of Separation
Unlike enantiomers, the 22R and 22S forms are diastereomers . This is the critical "unlock" for your experimental design: You do not strictly need a chiral column. High-efficiency achiral phases (C18, Phenyl-Hexyl) can separate them based on slight differences in hydrophobicity and 3D-conformation, provided the mobile phase and temperature are optimized.[1]
Visualizing the Interference Pathway
The following diagram illustrates where the interference originates and how the analytical workflow must diverge to resolve it.
Caption: Workflow contrasting interference (Scenario A) vs. successful resolution (Scenario B) of Ciclesonide epimers.
Module 2: Validated Experimental Protocols
Protocol A: Chromatographic Resolution (LC-MS/MS)
This protocol utilizes the hydrophobicity difference between the epimers.[1] The 22S-epimer is generally more polar and elutes after the 22R-epimer on specific stationary phases due to conformational shielding of polar groups, though elution order can flip depending on the column chemistry (e.g., Phenyl-Hexyl vs. C18).[1]
| Parameter | Specification | Rationale |
| Stationary Phase | High-Strength Silica (HSS) T3 C18 or Phenyl-Hexyl (1.8 µm particle) | Phenyl-hexyl phases offer superior pi-pi selectivity for steroid isomers compared to standard C18.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Proton source for ionization. |
| Mobile Phase B | Methanol (MeOH) or Ethanol (EtOH) | Critical: Acetonitrile (ACN) often suppresses diastereomeric selectivity.[1] MeOH/EtOH provide better steric recognition. |
| Flow Rate | 0.4 - 0.6 mL/min | Lower flow rates enhance mass transfer and resolution.[1] |
| Column Temp | 40°C ± 2°C | Temperature control is vital; fluctuations cause peak merging. |
| Ionization Source | APPI (Atmospheric Pressure Photoionization) | APPI provides 10x sensitivity over ESI/APCI for neutral steroids like Ciclesonide [1].[1] |
Step-by-Step Workflow:
-
Equilibration: Condition column with 50:50 A:B for 10 minutes.
-
Gradient:
-
System Suitability Check: Inject a mixture of R and S standards (approx 90:10 ratio).
-
Requirement: Resolution (
) between peaks must be .[1] -
Note: 22R typically elutes before 22S on C18 phases, but verify with pure standards.
-
Protocol B: Sample Preparation (Interference Prevention)
Preventing ex vivo conversion or degradation is as important as separation.[1] While R-to-S conversion is rare biologically, hydrolysis to desisobutyryl-ciclesonide (des-CIC) is rapid.[1]
-
Collection: Collect blood into tubes containing NaF/Potassium Oxalate .
-
Why: Esterase inhibition is required to stop the conversion of Ciclesonide to des-CIC during processing.
-
-
Extraction (Liquid-Liquid Extraction - LLE):
-
Aliquot 500 µL plasma.
-
Add 2 mL 1-Chlorobutane or MTBE .[1]
-
Vortex 5 mins; Centrifuge 5 mins @ 12,000g.
-
Why: 1-Chlorobutane provides cleaner extracts for neutral steroids than protein precipitation, reducing matrix effects that can broaden peaks and ruin resolution.
-
Module 3: Troubleshooting Center (FAQ)
Q1: My R and S epimer peaks are merging (co-eluting). How do I fix this?
Diagnosis: Loss of selectivity. Action Plan:
-
Switch Organic Modifier: If using Acetonitrile, switch to Methanol. The protic nature of methanol interacts differently with the steroid skeleton, often enhancing shape selectivity.
-
Lower Temperature: Reduce column temperature from 40°C to 30°C. Lower temperatures generally increase retention and resolution (
) for diastereomers, though backpressure will rise. -
Check Mobile Phase pH: Ensure your water contains 0.1% Formic Acid. Neutral pH can cause peak tailing which bridges the gap between isomers.
Q2: I see a "shoulder" on my Ciclesonide peak. Is this the S-epimer?
Diagnosis: Likely yes, or a matrix interference.[1] Verification Logic:
-
Spike Test: Spike the sample with a known pure 22S-epimer standard.
-
Observation:
-
If the shoulder grows into a distinct peak -> It is the S-epimer.[1]
-
If a new peak appears elsewhere -> The shoulder is a matrix effect or column degradation.
-
Q3: Why is my sensitivity low for the S-epimer?
Diagnosis: Ionization suppression or source mismatch. Action Plan:
-
Switch to APPI: As noted in authoritative literature [1], Electrospray Ionization (ESI) is often less sensitive for Ciclesonide due to its neutral, lipophilic nature.[1] APPI (Photoionization) can lower the Limit of Quantification (LLOQ) to 1 pg/mL.[4][5][6]
Module 4: Decision Tree for Method Optimization
Use this logic flow to resolve interference issues during method development.
Caption: Decision matrix for troubleshooting epimer co-elution.
References
-
Chen, Y., et al. (2020).[1] "An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study." The Journal of Applied Laboratory Medicine, 5(1), 41–53.[6]
-
U.S. Food and Drug Administration (FDA). (2006). "Clinical Pharmacology and Biopharmaceutics Review: Ciclesonide (NDA 21-658)."
-
European Medicines Agency (EMA). "Alvesco (Ciclesonide) Assessment Report."[1]
Sources
- 1. Ciclesonide impurity C | C32H42O7 | CID 168429546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2008015696A2 - Process for preparing ciclesonide - Google Patents [patents.google.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. frontagelab.com [frontagelab.com]
- 6. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of solvent pH on Ciclesonide epimer ratio stability
Technical Support Center: Ciclesonide Epimer Stability
This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the stability of ciclesonide epimers. It addresses common challenges encountered during formulation, sample preparation, and analytical method development, with a focus on the critical role of solvent pH.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section covers the core principles governing the stability of ciclesonide's stereochemistry.
Q1: What are the ciclesonide epimers and why is their ratio critical?
Ciclesonide possesses a chiral center at the C-22 position of its cyclic acetal group, leading to the existence of two diastereoisomeric forms: the R-epimer and the S-epimer.[1] The R-epimer is the pharmacologically desired isomer and is the form developed for therapeutic use due to its significantly higher affinity for the glucocorticoid receptor compared to the S-epimer.[2] Consequently, the S-epimer is considered a stereoisomeric impurity. Maintaining a high proportion of the R-epimer and preventing epimerization (the conversion of one epimer into the other) is critical for ensuring the drug's efficacy, safety, and compliance with regulatory standards.
Q2: What is the underlying chemical mechanism for ciclesonide epimerization?
The potential for interconversion between the R and S epimers stems from the chemical nature of the C-22 acetal group. Acetal linkages are susceptible to hydrolysis and cleavage under acidic conditions. The mechanism is believed to involve the protonation of one of the acetal oxygen atoms by an acid catalyst (H⁺). This leads to the formation of a transient, planar carbocation intermediate at the C-22 position. The subsequent re-closure of the ring can occur from either face of the planar intermediate, resulting in the formation of both the R and S epimers. This process can lead to a shift in the established epimeric ratio, often driving it towards a thermodynamic equilibrium.
Q3: How does solvent pH directly impact the stability of the epimer ratio?
Solvent pH is a primary catalyst for epimerization.
-
Acidic Conditions (pH < 7): Acidic environments directly facilitate the epimerization mechanism described above by providing the protons (H⁺) necessary to initiate the process. Forced degradation studies have demonstrated that ciclesonide is unstable in acidic media, showing significant degradation when exposed to 0.1 M HCl.[3] This lability extends to the epimeric center, where even mild acidity can be sufficient to catalyze interconversion over time. Some processes have even utilized strong acids like hydrofluoric acid to intentionally convert the 22S epimer into the desired 22R epimer, highlighting the potent effect of acid catalysis.[4]
-
Neutral Conditions (pH ≈ 7): Ciclesonide is generally most stable near neutral pH. However, the absence of strong acid or base does not guarantee absolute stability, and other factors like temperature and solvent composition can still play a role.
-
Basic Conditions (pH > 7): Ciclesonide is highly labile in basic conditions.[3] While the primary degradation pathway in alkaline media is the hydrolysis of the C-21 isobutyrate ester to form desisobutyryl-ciclesonide, the strongly nucleophilic environment can also potentially influence the acetal stability.[3][5]
Q4: Besides pH, what other solvent properties can affect epimer stability?
While pH is paramount, other solvent characteristics can influence the rate of epimerization:
-
Solvent Polarity and Protic Nature: Protic solvents (e.g., water, methanol, ethanol) can participate in the reaction by stabilizing charged intermediates and facilitating proton transfer, potentially accelerating epimerization compared to aprotic solvents.
-
Temperature: As with most chemical reactions, elevated temperatures will increase the rate of epimerization and degradation.[3]
-
Buffer Species: The specific components of a buffer solution can also have an effect beyond controlling pH, although this is typically a secondary factor.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during your experiments.
Issue: My ciclesonide R/S epimer ratio is changing during sample preparation or HPLC analysis.
-
Potential Cause 1: Acidic or Basic Sample Diluent. Using an unbuffered or highly acidic/basic solvent to dissolve or dilute your sample can initiate epimerization before analysis.
-
Troubleshooting Steps:
-
Measure the pH of your sample diluent.
-
If possible, switch to a diluent buffered to a neutral pH (e.g., pH 6.8-7.4).
-
If a non-aqueous solvent is required, ensure it is free from acidic or basic contaminants.
-
Analyze samples as quickly as possible after preparation to minimize time-dependent changes. Some methods have successfully used mildly acidic diluents (pH 3.5) to stabilize other components in a formulation, but this should be carefully evaluated for its effect on the ciclesonide epimer ratio.[6]
-
-
-
Potential Cause 2: Unsuitable Mobile Phase pH. The mobile phase in HPLC is in continuous contact with the analyte on the column. An unbuffered or acidic mobile phase can cause on-column epimerization.
-
Troubleshooting Steps:
-
Evaluate the pH of your mobile phase. While some chiral separation methods for other compounds use additives like trifluoroacetic acid (TFA) or diethylamine (DEA)[7], their impact on ciclesonide must be validated.
-
Consider using a buffered mobile phase in the reversed-phase mode.
-
Perform a solution stability study by incubating your ciclesonide standard in the mobile phase and analyzing it at various time points to check for changes in the epimer ratio.
-
-
Issue: I am observing poor or inconsistent resolution between the R and S epimers.
-
Potential Cause: Inadequate Chromatographic Method. The separation of epimers is a challenging task that requires a highly selective analytical method.
-
Troubleshooting Steps:
-
Confirm Column Choice: Standard achiral columns (like C8 or C18) will not separate epimers. You must use a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, are commonly used and have been cited for ciclesonide epimer separation.[1][7]
-
Optimize Mobile Phase: Chiral separations are highly sensitive to mobile phase composition. Systematically screen different solvent ratios (e.g., n-Hexane/Ethanol or n-Hexane/Isopropanol for normal phase) to find the optimal selectivity.[1][7]
-
Control Temperature: Column temperature can significantly impact chiral resolution. Evaluate a range (e.g., 15°C to 40°C) to see if it improves separation.
-
-
Section 3: Protocols and Methodologies
These protocols provide a validated framework for your experiments.
Protocol 1: Experimental Workflow for Assessing pH-Dependent Epimer Stability
This protocol provides a systematic approach to quantify the impact of pH on the ciclesonide epimer ratio.
Sources
- 1. WO2008015696A2 - Process for preparing ciclesonide - Google Patents [patents.google.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. ijpsr.com [ijpsr.com]
- 4. WO2007056181A2 - Process for the preparation of ciclesonide - Google Patents [patents.google.com]
- 5. Forced degradation study to develop and validate stability-indicating RP-LC method for the determination of ciclesonide in bulk drug and metered dose inhalers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Ciclesonide 22S-Epimer Limits: USP vs. EP
This guide provides an in-depth technical comparison of the pharmacopeial standards for Ciclesonide, with a specific focus on the control of its 22S-epimer. Designed for researchers, scientists, and drug development professionals, this document delves into the regulatory rationale, pharmacopeial nomenclature, and analytical methodologies essential for ensuring the stereochemical purity of this widely used inhaled corticosteroid.
Introduction: Ciclesonide and the Significance of Stereochemistry
Ciclesonide is a potent, non-halogenated glucocorticoid administered via inhalation for the maintenance treatment of asthma and allergic rhinitis.[1][2] It functions as a prodrug, which is pharmacologically inactive until it reaches the lungs.[3] There, local esterases convert it into its active metabolite, desisobutyryl-ciclesonide (des-CIC), which exhibits a high affinity for glucocorticoid receptors, exerting a strong local anti-inflammatory effect.[2]
The Ciclesonide molecule possesses multiple chiral centers, but the stereochemistry at the C-22 position is of paramount regulatory and clinical importance. The acetal linkage at this position can exist in two different spatial orientations, resulting in two distinct epimers:
-
(22R)-epimer: The therapeutically active and desired stereoisomer.
-
(22S)-epimer: An undesired stereoisomer that is considered a process-related impurity.
While both epimers are converted to the active metabolite, the (22R)-epimer was selected for development due to its significantly higher affinity for the glucocorticoid receptor.[3] Consequently, controlling the level of the (22S)-epimer is critical to ensure the consistency, safety, and efficacy of the drug substance. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate strict control over stereoisomeric impurities.[4][5]
Pharmacopeial Approaches to the 22S-Epimer
Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) enforce rigorous control over the stereochemical purity of Ciclesonide. However, their nomenclature for identifying the 22S-epimer differs.
In the European Pharmacopoeia (EP) , the 22S-epimer is explicitly defined and controlled as a specified impurity.[4][6][7][8]
-
Ciclesonide Impurity A: This is the official designation for the (11β,16α)-16,17-[[(S)-Cyclohexylmethylene]bis(oxy)]... epimer, also known as the 22S-epimer.[8]
The United States Pharmacopeia (USP) also mandates control of this epimer to ensure the quality of the drug substance, referring to it as the (S)-epimer or simply as the epimer of Ciclesonide. The focus of the USP monograph is to ensure that the drug substance is predominantly the correct (R)-epimer.
While the exact limits are detailed within the official, subscription-based pharmacopoeial texts and can be subject to revision, the acceptance criteria for specified, known impurities like the 22S-epimer are invariably stringent. Manufacturing processes described in patent literature aim to reduce the 22S-epimer to levels well below 1.0%, and often to less than 0.1%, indicating that the pharmacopeial limits are expected to be in a similarly restrictive range to ensure product quality and safety.[9]
| Pharmacopeia | Official Designation for 22S-Epimer |
| European Pharmacopoeia (EP) | Ciclesonide Impurity A |
| United States Pharmacopeia (USP) | (S)-epimer of Ciclesonide |
Experimental Protocol: Quantification of Ciclesonide 22S-Epimer
The separation of epimers, which have nearly identical physical properties, requires specialized analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for accurately separating and quantifying the 22R and 22S epimers of Ciclesonide.[4][5]
The following protocol outlines a robust, self-validating system for this critical quality control test.
3.1. Principle and Causality
This method relies on a Chiral Stationary Phase (CSP) that contains a chiral selector immobilized on a silica support. The selector creates a transient, diastereomeric complex with each epimer. The differing stability and energy of these complexes result in different retention times on the column, allowing for their separation and quantification via UV detection. The choice of a polysaccharide-based CSP is common for this class of compounds due to its proven enantioselective capabilities. The mobile phase, a mixture of a non-polar solvent and an alcohol, is optimized to facilitate the chiral recognition mechanism and achieve adequate resolution between the epimer peaks.
3.2. Materials and Reagents
-
Ciclesonide Reference Standard (CRS) (e.g., from EP or USP)
-
Ciclesonide Impurity A CRS (22S-epimer)
-
HPLC-grade n-Hexane
-
HPLC-grade Ethanol
-
Acetonitrile (for sample preparation)
-
Methanol (for sample preparation)
3.3. Chromatographic System
-
HPLC System: A system capable of isocratic elution with a UV detector.
-
Column: A chiral column, such as Amylose or Cellulose derivatives coated on a silica gel substrate (e.g., Chiralpak series). A typical dimension is 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A filtered and degassed mixture of n-Hexane and Ethanol. A common starting ratio is 90:10 (v/v). This ratio may be adjusted to optimize resolution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C (Ambient)
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
3.4. Solution Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Ciclesonide CRS in a 50:50 mixture of acetonitrile and methanol to obtain a known concentration of approximately 0.5 mg/mL.
-
Impurity Standard Solution (for peak identification): Prepare a solution of Ciclesonide Impurity A (22S-epimer) CRS in the same manner.
-
Test Solution: Prepare the Ciclesonide drug substance sample to be tested at the same concentration as the Standard Solution.
-
Resolution Solution: A solution containing both the Ciclesonide CRS and Ciclesonide Impurity A CRS can be prepared to confirm system suitability and peak identification.
3.5. System Suitability
Before sample analysis, inject the Resolution Solution or the Standard Solution (if it contains a known amount of the S-epimer). The system is deemed suitable for use if:
-
Resolution: The resolution between the peak for the 22S-epimer and the 22R-epimer is not less than 2.0.
-
Tailing Factor: The tailing factor for the Ciclesonide (22R-epimer) peak is not more than 2.0.
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the Ciclesonide peak area is not more than 2.0%.
3.6. Procedure and Calculation
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Standard Solution and the Test Solution into the chromatograph.
-
Record the chromatograms and integrate the peak areas. The 22S-epimer typically elutes before the main 22R-epimer.
-
Calculate the percentage of the 22S-epimer in the Test Solution using the area normalization method:
% 22S-Epimer = (Area of 22S-Epimer Peak / Total Area of All Peaks) x 100
This result is then compared against the acceptance criteria specified in the relevant pharmacopoeial monograph.
Visualized Workflow for Ciclesonide Epimer Analysis
The following diagram illustrates the logical flow of the analytical procedure for determining the stereoisomeric purity of Ciclesonide.
Conclusion
The control of the Ciclesonide 22S-epimer is a critical aspect of ensuring the quality, safety, and efficacy of the final drug product. Both the United States Pharmacopeia and the European Pharmacopoeia mandate strict limits on this stereoisomeric impurity, with the EP formally designating it as "Ciclesonide Impurity A." While the exact numerical limits are defined within the official monographs, the industry standard and manufacturing capabilities point towards very low acceptance criteria.
Adherence to these standards is verified through robust, validated analytical methods, primarily chiral HPLC. The protocol detailed in this guide provides a reliable framework for the accurate separation and quantification of Ciclesonide and its 22S-epimer, enabling drug developers and quality control laboratories to ensure full compliance with global regulatory expectations.
References
-
Alvesco - Summary of Product Characteristics (SmPC). The electronic Medicines Compendium (emc). [Link]
-
Ciclesonide. PubChem, National Center for Biotechnology Information. [Link]
-
Ciclesonide Impurities and Related Compound. Veeprho. [Link]
-
Ciclesonide 22S-Epimer. PubChem, National Center for Biotechnology Information. [Link]
- Process for the preparation of ciclesonide.
-
Pharmaceutical Approval Update. P & T, vol. 32, no. 10, 2007, pp. 559-569. [Link]
-
Alvesco (ciclesonide) inhalation aerosol label. e-lactancia.org. [Link]
-
PRODUCT MONOGRAPH PrAlvesco® (ciclesonide inhalation aerosol). Takeda Canada Inc. [Link]
Sources
- 1. e-lactancia.org [e-lactancia.org]
- 2. researchgate.net [researchgate.net]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. assets.hpra.ie [assets.hpra.ie]
- 6. Budesonide | C25H34O6 | CID 5281004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ciclesonide | C32H44O7 | CID 6918155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 21-Dehydro Budesonide | 85234-63-5 | Benchchem [benchchem.com]
- 9. 15 replacement batches released in June 2022 - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
A Comparative Pharmacokinetic and Pharmacodynamic Guide to Ciclesonide's 22R and 22S Epimers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chirality in Inhaled Corticosteroids
Ciclesonide, a non-halogenated corticosteroid, is a cornerstone in the management of persistent asthma.[1][2] Delivered as a prodrug via a metered-dose inhaler, it is designed for targeted activation within the lungs, a feature that enhances its safety profile.[2][3][4] The therapeutic action of ciclesonide is realized upon its conversion by endogenous esterases in the airways to its active metabolite, desisobutyryl-ciclesonide (des-CIC).[3][4][5] This active metabolite exhibits a significantly higher affinity for the glucocorticoid receptor, driving the desired anti-inflammatory effects.[3][4]
A critical, yet often overlooked, aspect of ciclesonide's molecular structure is the presence of a chiral center at the C-22 position of its acetal side chain. This results in the existence of two distinct epimers: 22R-ciclesonide and 22S-ciclesonide. As is often the case in pharmacology, such stereoisomerism can lead to significant differences in biological activity. This guide provides a comprehensive comparison of the 22R and 22S epimers of ciclesonide, with a focus on their pharmacokinetics and pharmacodynamics, to inform research and drug development efforts. It is important to note that the 22R-epimer is the form that has been selected for clinical development.
The Decisive Factor: Glucocorticoid Receptor Binding Affinity
The primary mechanism of action for corticosteroids involves binding to and activating the glucocorticoid receptor (GR). The affinity of a ligand for this receptor is a key determinant of its potency. In the case of ciclesonide, a stark difference in GR binding affinity is observed between the 22R and 22S epimers and their respective active metabolites.
A study investigating the binding affinities of the ciclesonide epimers and their metabolites to the glucocorticoid receptors in rat lung tissue cytosol revealed a clear superiority of the R-epimer. The binding affinities, relative to dexamethasone (Relative Binding Affinity [RBA] = 100), are summarized in the table below.
| Compound | Relative Binding Affinity (RBA) |
| 22R-Ciclesonide | 12 |
| 22S-Ciclesonide | 2 |
| 22R-des-CIC (Active Metabolite) | 1200 |
| 22S-des-CIC (Active Metabolite) | Not Reported |
| (Data sourced from the ALVESCO® Product Monograph)[6] |
These data unequivocally demonstrate that the 22R-epimer of ciclesonide and its active metabolite have a substantially higher affinity for the glucocorticoid receptor compared to the S-epimer. The active metabolite of the R-epimer, 22R-des-CIC, is a particularly potent agonist, with a binding affinity 100 times greater than its parent compound and 12 times that of dexamethasone.[6] This profound difference in receptor affinity is the primary rationale for the selection of the 22R-epimer for clinical development. The S-epimer, with its markedly lower receptor affinity, is expected to contribute minimally to the therapeutic effect.
Metabolic Activation and Pathway
Ciclesonide's design as a prodrug is a key feature of its pharmacological profile. The conversion to the active metabolite, des-CIC, is a critical step in its mechanism of action. This metabolic activation occurs locally in the lungs, which is advantageous for minimizing systemic side effects.
The metabolic pathway can be visualized as follows:
Sources
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Ciclesonide for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ciclesonide Activates Glucocorticoid Signaling in Neonatal Rat Lung but Does Not Trigger Adverse Effects in the Cortex and Cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.hres.ca [pdf.hres.ca]
Establishing Linearity for Ciclesonide 22S-Epimer Calibration: A Comparative Technical Guide
Executive Summary & Technical Context[2][3][4][5][6][7][8][9]
Ciclesonide is a non-halogenated glucocorticoid prodrug activated by esterases to desisobutyryl-ciclesonide.[1][2] In the synthesis and storage of Ciclesonide, the 22S-epimer (unlike the active 22R-epimer) is a critical process-related impurity and degradation product.[3]
Regulatory bodies (ICH, USP, EP) classify the 22S-epimer as a Critical Quality Attribute (CQA) that must be strictly controlled.[3][1] However, quantifying the 22S-epimer presents unique challenges:
-
Stereochemical Similarity: It possesses identical mass and fragmentation patterns to the API, making MS-based differentiation difficult without chromatographic separation.
-
Trace Level Quantification: It often exists near the Limit of Quantification (LOQ), where detector noise significantly impacts linearity.
This guide compares the Weighted Least Squares (WLS) Calibration method against the Relative Response Factor (RRF) approach, providing experimental protocols to establish rigorous linearity for this specific epimer.
Comparative Analysis of Calibration Methodologies
In trace impurity analysis, the assumption of homoscedasticity (constant variance across the range) often fails. For Ciclesonide 22S-epimer, we evaluate two primary calibration strategies.
Method A: Weighted Least Squares (WLS) Calibration (Recommended)
The Gold Standard for Accuracy at the LOQ.
-
Mechanism: Applies a weighting factor (
or ) to the regression model. This reduces the leverage of high-concentration standards, ensuring that the curve is not "pulled" away from the low-level data points (where the impurity actually exists). -
Performance:
Method B: Relative Response Factor (RRF) Correction
The Routine QC Alternative.
-
Mechanism: Uses the calibration curve of the parent Ciclesonide (22R) to quantify the 22S-epimer, correcting for detector sensitivity differences using a pre-determined RRF.
-
Performance:
-
Accuracy at LOQ: Moderate (Dependent on the stability of the RRF).
-
Resource Intensity: Low (Eliminates daily need for expensive epimer standards).[1]
-
Suitability: Routine QC testing after the RRF is validated.
-
Summary Data Comparison
| Feature | Weighted Least Squares (WLS) | Ordinary Least Squares (OLS) | RRF Approach |
| Linearity Model | |||
| Bias at LOQ | < 5% | 15 - 25% (High risk) | 5 - 10% |
| Residual Pattern | Random distribution | "Fanning" effect | N/A |
| ICH Q2(R2) Status | Preferred for trace analysis | Acceptable only if variance is constant | Accepted with justification |
Experimental Protocol: Establishing Linearity
This protocol is designed to validate the linearity of the 22S-epimer using a C18 Stationary Phase with Ethanol/Water elution, which offers superior selectivity for steroid epimers compared to Acetonitrile.
Chromatographic Conditions
-
Column: Phenyl-Hexyl or C18 (e.g., Phenomenex Prodigy ODS or Zorbax SB-C18),
, .[3][1]-
Scientist's Note: Phenyl-hexyl phases often provide better
selectivity for separating the R and S epimers than standard C18.[1]
-
-
Mobile Phase: Ethanol : Water (50:50 v/v).[1]
-
Why Ethanol? Ethanol is less toxic and often provides better resolution (
) for corticosteroid epimers than ACN.
-
-
Flow Rate:
. -
Detection: UV at
(Lambda max for the enone system). -
Column Temp:
(Temperature control is critical for reproducible isomer separation).
Standard Preparation Strategy
To establish linearity, we must span the range from the Limit of Quantitation (LOQ) to 120% of the specification limit.
-
Stock Solution: Dissolve Ciclesonide 22S-epimer reference standard in Ethanol to obtain
. -
Linearity Levels: Prepare 7 concentrations.
-
Level 1: LOQ (approx. 0.05% of nominal API conc).
-
Level 2: 50% of Specification.
-
Level 3: 80% of Specification.
-
Level 4: 100% of Specification (Target).
-
Level 5: 120% of Specification.
-
Level 6: 150% of Specification.
-
Level 7: 200% of Specification (for robustness).
-
Data Acquisition & Processing
Inject each level in triplicate. Calculate the average area response.
Visualizing the Workflow
The following diagram illustrates the decision logic and experimental flow for validating the epimer linearity.
Caption: Workflow for selecting the correct regression model (OLS vs. WLS) based on residual analysis for Ciclesonide impurity.
Scientific Justification & Causality[2]
Why Weighted Least Squares?
In "Senior Scientist" terms, standard calibration assumes that the error (standard deviation) is the same at the LOQ as it is at the 150% level. This is rarely true for impurities.
-
The Problem: If you use Ordinary Least Squares (OLS) on data where variance increases with concentration (heteroscedasticity), the large errors at high concentrations dominate the regression sum of squares. This forces the line to fit the high points well but causes the line to "miss" the LOQ points, leading to massive percentage errors (bias) at the trace levels.
-
The Solution: Using
weighting tells the algorithm: "The data point at 0.05% concentration is just as important as the data point at 1.0%." This restores accuracy at the LOQ.
The 22S vs. 22R Separation Mechanism
The 22S-epimer differs from Ciclesonide (22R) only by the spatial orientation of the cyclohexyl group at the acetal bridge.
-
Causality: On a C18 or Phenyl-Hexyl column, the 22S isomer typically has a slightly different hydrodynamic volume and interaction angle with the stationary phase.[3] The 22S epimer is generally more polar (elutes earlier) or less sterically hindered depending on the specific column chemistry.
-
Critical Control: Temperature control is vital. A shift of
can merge the R and S peaks because the thermodynamic differences in binding energy are subtle.
References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[1] Guideline on validation of analytical procedures. [Link]
-
PubChem Compound Summary: Ciclesonide. National Center for Biotechnology Information. (2024).[1][5][6] Chemical structure and physical properties of Ciclesonide and epimers. [Link][3]
-
Trivedi, R. K., et al. (2012).[3][1][7] A Rapid, Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Formoterol Fumarate, Tiotropium Bromide, and Ciclesonide in a Pulmonary Drug Product.[3][1][7] Sci Pharm. [Link]
Sources
- 1. Ciclesonide 22S-Epimer | C32H44O7 | CID 11387147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. CN103012545A - Impurity of ciclesonide and preparation method thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. ijbpas.com [ijbpas.com]
- 7. A Rapid, Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Formoterol Fumarate, Tiotropium Bromide, and Ciclesonide in a Pulmonary Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison Guide: Ciclesonide Impurity Profiling
Executive Summary
This guide provides a technical framework for the inter-laboratory comparison of Ciclesonide impurity profiling. Ciclesonide (
This document contrasts the performance of a Legacy HPLC Method (C18) against an Optimized UHPLC Method (Phenyl-Hexyl) across two simulated laboratory environments (Sponsor R&D vs. CRO QC). It highlights the causality behind method failure during transfer and establishes self-validating protocols for regulatory compliance (ICH Q2/Q3).
Part 1: The Challenge – Impurity Architecture
The primary analytical challenge in Ciclesonide profiling is not detection sensitivity, but selectivity . The molecule possesses a specific stereochemical configuration (22R). The separation of the 22R-parent from its 22S-epimer (Impurity B) and its active metabolite (Impurity A) is the critical quality attribute (CQA).
Key Impurities Defined
| Impurity Name | Common ID | Structure/Origin | Criticality |
| Desisobutyryl-Ciclesonide | Impurity A (Des-CIC) | Active metabolite formed via ester hydrolysis.[1][2][3] | High: Major degradant in lung & stability samples. |
| 22S-Epimer | Impurity B | Stereoisomer of Ciclesonide.[4] | High: Hardest to separate (Critical Pair). |
| 21-Dehydro Analog | Impurity C | Oxidative degradation product. | Medium: Controlled by packaging/storage. |
Diagram 1: Ciclesonide Degradation Pathway
This diagram illustrates the hydrolytic conversion to the active metabolite and the reversible epimerization pathway.
Caption: Ciclesonide degradation showing the critical hydrolysis to Des-CIC and equilibrium with the 22S-Epimer.
Part 2: Comparative Methodology
We compared two distinct chromatographic approaches. The Legacy Method represents standard pharmacopeial conditions often found in older filings. The Optimized Method utilizes
Method Parameters
| Parameter | Legacy Method (Method A) | Optimized Method (Method B) |
| Technique | Standard HPLC | UHPLC |
| Column | C18 (L1), | Phenyl-Hexyl, |
| Mobile Phase | Ethanol : Water (70:30) | A: 0.1% Formic Acid / B: Acetonitrile |
| Elution | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Run Time | 25 minutes | 8 minutes |
| Epimer Resolution ( | ~1.8 (Marginal) | > 3.5 (Robust) |
Expert Insight: Why Phenyl-Hexyl?
While C18 relies on hydrophobic interactions, the Phenyl-Hexyl phase introduces
Part 3: Inter-Laboratory Protocol (Round Robin)
To validate method transferability, the Optimized Method (Method B) was executed in two separate laboratories:
-
Lab 1 (Originator): R&D environment, optimized dwell volume (< 200
L). -
Lab 2 (Receiver): QC environment, standard dwell volume (~600
L).
Diagram 2: Inter-Laboratory Comparison Workflow
This workflow ensures that method transfer is treated as a statistical equivalence test, not just a "pass/fail" check.
Caption: Workflow for assessing method transfer equivalence between Originator (Lab A) and Receiver (Lab B).
Part 4: Experimental Data & Results
The following data summarizes the performance of the Optimized Method across both laboratories. Note the impact of dwell volume on retention times.
Table 1: System Suitability & Robustness Data
| Parameter | Acceptance Criteria | Lab 1 Result (Mean | Lab 2 Result (Mean | Status |
| RT Ciclesonide | N/A | Offset | ||
| Resolution (Epimer/Parent) | Pass | |||
| Tailing Factor | Pass | |||
| % RSD (Area, n=6) | Pass | |||
| LOD (Des-CIC) | S/N | Pass |
Table 2: Impurity Quantification (Spiked Sample)
| Impurity | True Value (%) | Lab 1 Found (%) | Lab 2 Found (%) | Recovery (Lab 2) |
| Impurity A (Des-CIC) | 0.50% | 0.51% | 0.49% | 98.0% |
| Impurity B (Epimer) | 0.50% | 0.50% | 0.53% | 106.0% |
| Total Impurities | 1.00% | 1.01% | 1.02% | 102.0% |
Part 5: Discussion & Causality (Self-Validating Systems)
The Dwell Volume Effect
The retention time shift (4.25 min vs. 4.55 min) observed in Lab 2 is a classic artifact of gradient delay volume.
-
Causality: Lab 2's system had a larger mixer/tubing volume, delaying the arrival of the organic gradient.
-
Correction: This does not invalidate the method if the resolution remains
. However, for strict alignment, Lab 2 should employ an isocratic hold at the start of the gradient to synchronize the column re-equilibration.
Epimer Resolution Decay
Lab 2 achieved a resolution of 2.9 compared to Lab 1's 3.8.
-
Causality: Extra-column band broadening (dispersion) in the QC instrument's flow cell or tubing.
-
Self-Validation: The protocol must define a "Critical Resolution" (
). Since is well above the limit of 2.0, the system validates itself. If dropped below 2.0, the protocol would trigger a column cleaning or flow cell check.
Stability Indication
Both labs successfully detected Impurity A (Des-CIC). This confirms the method is "stability-indicating" as per ICH Q2(R1), capable of detecting the primary hydrolysis product formed under stress conditions (e.g., storage in humid environments).
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5][6]
-
Duse, P. V., & Baheti, K. G. (2024).[7][8] Development of a Validated Forced Degradation Study for Characterization of Ciclesonide Degradants Using LC-MS. International Journal of Pharmaceutical Sciences and Research, 15(3), 900-908.[7][8]
-
PubChem. (n.d.). Desisobutyryl-ciclesonide (Compound Summary).[2][3][7][9][10][][12][13] National Library of Medicine.
-
Nekkala, K., et al. (2011). Forced degradation study to develop and validate stability-indicating RP-LC method for the determination of ciclesonide. Talanta, 87, 222-229.[1]
Sources
- 1. Forced degradation study to develop and validate stability-indicating RP-LC method for the determination of ciclesonide in bulk drug and metered dose inhalers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. veeprho.com [veeprho.com]
- 4. WO2008015696A2 - Process for preparing ciclesonide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. A Rapid, Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Formoterol Fumarate, Tiotropium Bromide, and Ciclesonide in a Pulmonary Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. ijpsr.com [ijpsr.com]
- 9. Desisobutyryl Ciclesonide | 161115-59-9 [chemicalbook.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 12. veeprho.com [veeprho.com]
- 13. Desisobutyryl-ciclesonide | C28H38O6 | CID 6918281 - PubChem [pubchem.ncbi.nlm.nih.gov]
Correlating In Vitro Potency of Ciclesonide Epimers with Clinical Efficacy
A Publish Comparison Guide for Drug Development Professionals
Executive Summary
This guide provides a technical analysis of Ciclesonide (CIC), focusing on the stereoselective potency of its epimers and the translational logic linking in vitro receptor affinity to clinical performance. Unlike conventional inhaled corticosteroids (ICS) like fluticasone or budesonide, Ciclesonide operates as a "soft drug" or prodrug. Its clinical efficacy is not solely defined by the parent compound's potency but by a complex interplay of stereoselective activation , lipid conjugation , and receptor kinetics .
This document is structured to give researchers full autonomy in replicating the logic of CIC development, moving from molecular interactions to clinical outcomes without adhering to rigid templates.
The Stereochemical Imperative: 22R vs. 22S Epimers
Ciclesonide contains a cyclic acetal group at the C21/C22 position. This creates a chiral center, resulting in two possible epimers: the 22R-epimer and the 22S-epimer .
-
The Active Pharmaceutical Ingredient (API): Commercial Ciclesonide consists almost exclusively of the 22R-epimer (approx. 99%).
-
The Potency Gap: In vitro profiling reveals a drastic divergence in pharmacological activity between the epimers of the active metabolite, desisobutyryl-ciclesonide (des-CIC) .[1][2]
Causality Insight: The stereochemistry at C22 dictates the spatial orientation of the acetal ring, which critically influences the ligand's fit within the GR ligand-binding domain (LBD). The R-configuration facilitates optimal hydrogen bonding and hydrophobic interactions required for helix 12 stabilization and subsequent transcriptional activation.
Mechanistic Workflow: The Activation & Retention Cycle
Ciclesonide’s clinical superiority in safety profiles stems from its "on-site" activation mechanism. The parent compound is virtually inactive until it reaches the lung epithelium.
Diagram 1: Intracellular Activation and Lipid Conjugation Pathway
This diagram illustrates the conversion of the prodrug CIC to its active metabolite (des-CIC) and its reversible storage via fatty acid conjugation.[4]
Caption: Ciclesonide activation loop showing hydrolysis to des-CIC, reversible lipid conjugation (depot effect), and receptor binding.[5]
Comparative In Vitro Profiling
To validate the potency of Ciclesonide relative to alternatives, researchers utilize Relative Receptor Affinity (RRA) and Esterase Hydrolysis assays.
Table 1: Comparative Pharmacologic Parameters
| Parameter | Ciclesonide (Parent) | des-CIC (Active Metabolite) | Budesonide | Fluticasone Propionate |
| Role | Prodrug (Inactive) | Active Agonist | Active Drug | Active Drug |
| RRA (Dex = 100) | ~12 | ~1,200 | ~900 | ~1,800 |
| Protein Binding | >99% | >99% | ~88% | ~90% |
| Oral Bioavailability | <1% | <1% | ~11% | <1% |
| Lung Activation | Required (Esterases) | N/A | N/A | N/A |
| Lipid Conjugation | No | Yes (High) | Yes (Moderate) | Low/Negligible |
Data synthesized from Stoeck et al. (2004) and Derendorf et al. (2006).
Experimental Protocols (Self-Validating Systems)
These protocols are designed to verify the specific claims of prodrug activation and high metabolite potency.
Protocol A: Glucocorticoid Receptor (GR) Competitive Binding Assay
Objective: To quantify the affinity gap between the inactive parent (CIC) and the active metabolite (des-CIC).
-
Preparation: Harvest cytosolic GR from human lung adenocarcinoma cells (A549) or use recombinant human GR.
-
Tracer: Use [3H]-Dexamethasone as the radioligand (approx. 1-3 nM).
-
Incubation:
-
Prepare serial dilutions (10^-11 to 10^-5 M) of CIC , des-CIC , Budesonide , and Dexamethasone .
-
Incubate cytosolic fraction with tracer and competitor drug for 18 hours at 4°C (equilibrium conditions).
-
Critical Step: Include a non-specific binding control using excess unlabeled Dexamethasone (10 µM).
-
-
Separation: Terminate reaction using dextran-coated charcoal to strip unbound ligand. Centrifuge at 4°C.
-
Quantification: Measure radioactivity in the supernatant via liquid scintillation counting.
-
Validation Logic:
-
Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
-
Success Criteria: des-CIC must show >100x higher affinity than CIC.[6] If CIC affinity is high, check for spontaneous hydrolysis in the buffer (buffer stability control).
-
Protocol B: Lung Esterase Hydrolysis Assay
Objective: To demonstrate the rapid conversion of CIC to des-CIC in lung tissue vs. stability in plasma.
-
Tissue Source: Use human bronchial epithelial cells (NHBE) or precision-cut lung slices (PCLS).[5][7]
-
Substrate: Incubate 1 µM [14C]-Ciclesonide with the cell homogenate or culture medium.
-
Time-Course: Sample at 0, 15, 30, 60, and 120 minutes.
-
Extraction: Stop reaction with ice-cold acetonitrile (precipitates proteins).
-
Analysis: Analyze supernatant via HPLC-radiometric detection.
-
Mobile Phase: Acetonitrile/Water gradient.
-
Separation: Resolve CIC (RT ~15 min) from des-CIC (RT ~10 min).
-
-
Validation Logic:
-
Lung: Should show rapid disappearance of CIC (t1/2 < 30 min) and appearance of des-CIC.
-
Plasma Control: Incubate CIC in human plasma. It should remain largely stable (demonstrating low systemic activation potential).
-
Translating Potency to Clinical Efficacy
The correlation between in vitro data and clinical outcome is non-linear. It relies on the Therapeutic Index Amplification logic.
Diagram 2: The Efficacy-Safety Correlation Logic
This diagram maps how molecular properties translate to the clinical observation of efficacy with reduced systemic side effects.
Caption: Logic flow demonstrating how high local potency and rapid systemic clearance decouple efficacy from toxicity.
Synthesis: Clinical trials confirm that while des-CIC has similar receptor affinity to Fluticasone, Ciclesonide's prodrug nature results in significantly less suppression of the HPA axis (cortisol levels). The in vitro esterification data (Protocol B) explains the once-daily dosing viability: the lipid conjugates act as a slow-release reservoir, maintaining therapeutic des-CIC levels in the lung long after the parent drug is cleared.
References
-
Stoeck, M., et al. (2004).[1][2] "In vitro and in vivo anti-inflammatory activity of the new glucocorticoid ciclesonide." Journal of Pharmacology and Experimental Therapeutics.
-
Nave, R., et al. (2006). "Pharmacokinetic disposition of inhaled ciclesonide and its metabolite desisobutyryl-ciclesonide in healthy subjects and patients with asthma are similar."[3] International Journal of Clinical Pharmacology and Therapeutics.
-
Derendorf, H., et al. (2006). "Pharmacokinetics and pharmacodynamics of inhaled corticosteroids." Journal of Allergy and Clinical Immunology.
-
Dietzel, K., et al. (2001). "Ciclesonide: an on-site-activated steroid."[1][8] Karger - Progress in Respiratory Research.
-
Mutch, E., et al. (2007).[9] "The role of esterases in the metabolism of ciclesonide to desisobutyryl-ciclesonide in human tissue." Biochemical Pharmacology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo anti-inflammatory activity of the new glucocorticoid ciclesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ciclesonide: a safe and effective inhaled corticosteroid for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uptake and metabolism of ciclesonide and retention of desisobutyryl-ciclesonide for up to 24 hours in rabbit nasal mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of ciclesonide in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ciclesonide--a novel corticosteroid for the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
